Fenquizone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDTUXMDTSTPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864933 | |
| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20287-37-0 | |
| Record name | Fenquizone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20287-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenquizone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenquizone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenquizone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENQUIZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenquizone's Diuretic Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenquizone is a quinazolinone sulfonamide derivative classified as a thiazide-like diuretic.[1] Its primary therapeutic applications are in the management of hypertension and edema.[2] The diuretic effect of this compound is achieved through the inhibition of sodium and chloride reabsorption in the cortical diluting segment of the nephron, a mechanism characteristic of thiazide diuretics. This action leads to a modest increase in the excretion of sodium and water. Notably, clinical and preclinical data suggest that this compound may offer a favorable profile concerning potassium loss and effects on serum cholesterol when compared to other thiazide-like diuretics such as chlorthalidone. This document provides a comprehensive overview of the molecular mechanism, physiological effects, and available data on this compound's action as a diuretic.
Molecular Mechanism of Action
The primary molecular target of this compound, like other thiazide-like diuretics, is the Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid into the bloodstream. This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.
The following diagram illustrates the proposed signaling pathway for this compound's action on the distal convoluted tubule.
Caption: Proposed mechanism of this compound action on the distal convoluted tubule cell.
Physiological Effects
This compound's interaction with the NCC initiates a cascade of physiological responses, primarily affecting electrolyte and water balance.
Effects on Renal Hemodynamics and Water Excretion
Studies in rabbits have shown that this compound decreases free water clearance, which is indicative of its action at the cortical diluting site in the nephron.[1] Free water reabsorption remains relatively unaffected, suggesting that this compound's primary diuretic action is confined to this segment.[1] Importantly, this compound does not appear to alter blood flow to the renal cortex or medulla.[1]
Effects on Electrolyte Excretion
The primary natriuretic and diuretic effects of this compound are dose-dependent, with a pharmacological profile similar in magnitude and duration to other thiazide diuretics over a dose range of 0.05-100 mg/kg in animal models.
-
Sodium (Na+) and Chloride (Cl-) : By inhibiting the NCC, this compound directly increases the urinary excretion of sodium and chloride.
-
Potassium (K+) : Like other thiazide diuretics, this compound increases potassium excretion. However, clinical studies have demonstrated that chlorthalidone induces a more significant loss of plasma potassium compared to this compound. Another study indicated that this compound had no effect on blood levels of potassium, in contrast to chlorthalidone. This suggests a potential potassium-sparing advantage for this compound.
-
Calcium (Ca2+) : this compound decreases the excretion of calcium, a characteristic effect of thiazide diuretics. This is thought to be a secondary effect of sodium depletion in the DCT, which enhances passive calcium reabsorption in the proximal tubule and stimulates the Na+/Ca2+ exchanger on the basolateral membrane of DCT cells.
-
Phosphate : Studies have also suggested that the predominant effects of this compound on phosphate excretion occur at the cortical diluting segment of the nephron.
Effects on Other Metabolic Parameters
Preclinical and clinical data indicate that this compound has a neutral effect on several other metabolic parameters:
-
Plasma Glucose : No significant changes in plasma glucose concentration have been observed.
-
Plasma Urate : this compound does not appear to affect plasma urate concentrations.
-
Serum Cholesterol : A double-blind study comparing this compound with chlorthalidone and a placebo found that this compound had no effect on blood levels of cholesterol, unlike chlorthalidone.
Quantitative Data
Table 1: Preclinical Dose-Response in Animal Models
| Animal Model | Dose Range (mg/kg) | Observed Effects | Reference |
| Rats, Mice, Rabbits | 0.05 - 100 | Similar changes in sodium and potassium excretion and urine volume as thiazide diuretics. |
Table 2: Clinical Efficacy in Essential Hypertension (4-month treatment)
| Drug | Dose | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Effect on Plasma K+ | Reference |
| This compound | 10 mg | More significant reduction | No significant difference | Less significant loss | |
| Chlorthalidone | 25 mg | Significant reduction | No significant difference | More significant loss |
Table 3: Pharmacokinetic Profile in Healthy Volunteers (Single Oral Dose)
| Parameter | Value | Unit | Reference |
| Time to Peak Plasma Level | ~3 | hours | |
| Plasma Half-life (alpha phase) | 1 | hour | |
| Plasma Half-life (beta phase) | 17 | hours | |
| Half-life (from urinary concentration) | 18 | hours | |
| Apparent Distribution Volume (beta phase) | 686 | L | |
| Renal Clearance | 220 | mL/min | |
| Cumulative Urinary Excretion (72h) | 53.1 | % of dose |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the diuretic action of compounds like this compound.
In Vivo Diuretic Activity in Rats (Metabolic Cage Study)
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of a test compound.
Caption: Workflow for assessing in vivo diuretic activity in a rat model.
Methodology:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats (150-250g).
-
Acclimatization: Animals are housed in metabolic cages for a period before the experiment to adapt to the environment.
-
Fasting: Animals are fasted overnight with free access to water to ensure uniform hydration status.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to promote a baseline urine flow.
-
Drug Administration: The control group receives the vehicle, while the treatment groups receive this compound at various doses, typically administered orally or intraperitoneally.
-
Urine Collection: Animals are placed individually in metabolic cages that separate urine and feces. Urine is collected at predetermined intervals (e.g., 5 and 24 hours).
-
Analysis: The total volume of urine is measured for each animal. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Parameters Calculated: Diuretic action (ratio of urine volume of treated group to control group) and natriuretic/kaliuretic activity are calculated.
Free Water Clearance Studies in Rabbits
This protocol is used to determine the site of action of a diuretic within the nephron.
Methodology:
-
Animal Model: Anesthetized rabbits are typically used.
-
Surgical Preparation: Catheters are placed in the carotid artery for blood pressure monitoring and blood sampling, a jugular vein for infusions, and the bladder for urine collection.
-
Hydration and Infusion: A continuous intravenous infusion of a hypotonic solution (e.g., mannitol in water) is administered to induce and maintain water diuresis.
-
Baseline Measurements: After a stabilization period, baseline urine and plasma samples are collected to measure osmolality and solute concentrations.
-
Drug Administration: this compound is administered intravenously.
-
Post-Drug Measurements: Urine and plasma samples are collected at regular intervals following drug administration.
-
Calculations:
-
Urine Flow Rate (V): Volume/time.
-
Osmolar Clearance (Cosm): (Urine Osmolality x V) / Plasma Osmolality.
-
Free Water Clearance (CH2O): V - Cosm.
-
-
Interpretation: A decrease in free water clearance (a more negative or less positive value) during water diuresis indicates an action in the cortical diluting segment (distal convoluted tubule), where solute reabsorption without water reabsorption normally generates free water.
Conclusion
This compound is a thiazide-like diuretic that exerts its effects through the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This leads to increased excretion of sodium and water, with a notable characteristic of causing less potassium loss compared to chlorthalidone. Furthermore, it appears to have a neutral impact on serum cholesterol and glucose levels. The available data positions this compound as a potentially valuable therapeutic agent in the management of hypertension and edema, with a favorable metabolic profile. Further research to elucidate its precise binding kinetics with the NCC and to conduct head-to-head clinical trials focusing on long-term metabolic outcomes would be beneficial for fully characterizing its clinical utility.
References
The Cornerstone of Diuresis: An In-depth Technical Guide to the Structure-Activity Relationship of Fenquizone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquizone, a quinazolinone-sulfonamide derivative, is a potent thiazide-like diuretic and antihypertensive agent. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering insights for the rational design of novel diuretic agents. We delve into the quantitative data from preclinical studies, detail the experimental protocols for assessing diuretic activity, and visualize the underlying signaling pathways and experimental workflows.
Introduction
This compound (7-chloro-2-phenyl-1,2,3,4-tetrahydro-4-oxo-6-quinazolinesulfonamide) is a member of the quinazolinone class of diuretics, sharing pharmacological similarities with thiazide diuretics.[1] Its primary therapeutic applications are in the management of edema and hypertension.[2] The diuretic and antihypertensive effects of this compound stem from its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to an increase in water and electrolyte excretion.[1][3] Understanding the relationship between the molecular architecture of this compound and its pharmacological activity is paramount for the development of next-generation diuretics with improved potency, selectivity, and safety profiles.
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic effect by targeting the Na+/Cl- cotransporter (NCC), a key protein responsible for salt reabsorption in the distal convoluted tubule (DCT) of the nephron. By binding to and inhibiting the NCC, this compound effectively blocks the transport of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of solutes in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. The increased excretion of sodium and chloride is the primary mechanism for its antihypertensive effect.
Quantitative Structure-Activity Relationship (SAR)
The diuretic potency of this compound analogs is highly dependent on the nature and position of substituents on the quinazolinone and benzene sulfonamide rings. A study on a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives revealed key structural requirements for diuretic activity.[4]
Key SAR Findings:
-
Sulfonamide Group: The presence of a sulfonamide group (-SO₂NH₂) at the 3rd position of the quinazolinone ring is crucial for diuretic activity, analogous to other sulfonamide diuretics like metolazone.
-
Electron-Withdrawing Groups: Compounds bearing electron-withdrawing groups, such as nitro (NO₂) groups, on the benzene sulfonamide moiety exhibit greater diuretic activity compared to those with electron-releasing groups like methyl (CH₃).
-
Substitution on the Quinazolinone Ring: Modifications at the 2 and 7 positions of the quinazolinone ring also influence activity. For instance, a chloro group at the 7-position and a methoxyphenyl group at the 2-position, in combination with a nitrobenzene sulfonamide at the 3-position, resulted in a highly potent analog.
Table 1: Diuretic Activity of Selected Quinazolinone Sulfonamide Derivatives
| Compound ID | R (Position 2 on Quinazolinone) | R' (Position 7 on Quinazolinone) | R'' (on Benzene Sulfonamide) | Diuretic Action (T/U) | Na+ Excretion (mmol/L) | K+ Excretion (mmol/L) |
| 7 | -C₆H₅ | -H | 4-CH₃ | 1.35 | 3.15 ± 0.015 | 1.89 ± 0.011 |
| 9 | -C₆H₅ | -H | 4-NO₂ | 1.58 | 3.42 ± 0.012 | 2.05 ± 0.014 |
| 14 | 4-OCH₃-C₆H₄ | -Cl | 4-CH₃ | 1.62 | 3.51 ± 0.018 | 2.11 ± 0.012 |
| 15 | 4-OCH₃-C₆H₄ | -Cl | 2-NO₂ | 1.75 | 3.80 ± 0.014 | 2.28 ± 0.016 |
| 19 | 4-OCH₃-C₆H₄ | -Cl | 3-NO₂ | 1.88 | 4.01 ± 0.016 | 2.41 ± 0.013 |
| 20 | 4-OCH₃-C₆H₄ | -Cl | 4-NO₂ | 1.99 | 4.10 ± 0.012 | 2.46 ± 0.015 |
| Metolazone | - | - | - | 1.59 | 3.58 ± 0.018 | 2.15 ± 0.011 |
| Urea | - | - | - | 1.00 | 2.49 ± 0.023 | 1.49 ± 0.017 |
*Data adapted from a study by Kumar et al. (2014). Diuretic action is expressed as the Lipschitz value (T/U), where T is the response of the test compound and U is the response of the control (urea).
Experimental Protocols
The evaluation of the diuretic activity of this compound and its analogs is primarily conducted through in vivo studies in animal models, most commonly rats. The Lipschitz test is a widely accepted method for this purpose.
In Vivo Diuretic Activity Assay (Lipschitz Test)
Objective: To assess the diuretic, saluretic (Na+, Cl- excretion), and natriuretic (Na+ excretion) activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used. Animals are housed in standard conditions with free access to food and water.
Procedure:
-
Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment.
-
Fasting: Food and water are withdrawn 15-18 hours prior to the administration of the test compounds to ensure uniform hydration and minimize variability.
-
Grouping: Animals are divided into several groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).
-
Standard Group: Receives a standard diuretic (e.g., Furosemide or Hydrochlorothiazide) at a known effective dose.
-
Test Groups: Receive the test compound at various dose levels.
-
-
Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
Hydration: Immediately after administration, all animals receive a saline load (e.g., 25 mL/kg body weight) to promote diuresis.
-
Urine Collection: Animals are placed in metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 or 24 hours.
-
Measurements:
-
Urine Volume: The total volume of urine collected from each animal is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.
-
Data Analysis:
-
Diuretic Action (Lipschitz Value): Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group (T/U). A value ≥ 1.0 indicates a positive diuretic effect.
-
Saluretic Index: Calculated as the sum of Na+ and Cl- excretion.
-
Natriuretic Index: Calculated as the ratio of Na+ to K+ excretion (Na+/K+).
Conclusion
The diuretic and antihypertensive efficacy of this compound is a direct consequence of its specific chemical structure, which enables it to effectively inhibit the Na+/Cl- cotransporter in the renal tubules. The structure-activity relationship studies on this compound and its analogs have illuminated the critical roles of the sulfonamide group and the electronic properties of substituents on the aromatic rings. This knowledge provides a robust framework for the design of novel quinazolinone-based diuretics with potentially enhanced therapeutic profiles. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the preclinical evaluation of such compounds, ensuring reproducibility and comparability of results. Future research in this area may focus on fine-tuning the molecular structure to optimize potency, duration of action, and minimize adverse effects, ultimately leading to the development of superior treatments for hypertension and edematous conditions.
References
Fenquizone's Effect on Renal Sodium Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquizone is a quinazolinone-derived sulfonamide that functions as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of sodium reabsorption in the cortical diluting segment of the nephron, leading to increased urinary sodium and water excretion.[1] This technical guide provides a comprehensive overview of the available data on this compound's effects on renal sodium transport, including quantitative data on its diuretic effects, detailed experimental methodologies, and a depiction of the presumed signaling pathways involved.
Introduction
This compound is a diuretic agent used in the management of edema and hypertension.[2] As a member of the thiazide-like diuretic class, its primary pharmacological effect is to increase natriuresis (the excretion of sodium in the urine) by acting on a specific segment of the renal tubules. Understanding the precise mechanism of action of this compound on renal sodium transport is crucial for its optimal therapeutic use and for the development of novel diuretic agents. This guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's effects at the molecular, cellular, and organismal levels.
Mechanism of Action at the Cortical Diluting Segment
The primary site of action for this compound is the cortical diluting segment of the nephron, which is functionally part of the distal convoluted tubule (DCT).[1] In this segment, this compound is believed to inhibit the Na+-Cl- cotransporter (NCC) located on the apical membrane of the tubular epithelial cells.
The inhibition of NCC by this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to a higher concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine volume (diuresis). The effects of this compound on urine volume and sodium and potassium excretion are similar in magnitude and duration to those of thiazide diuretics.[1]
Signaling Pathway for NCC Regulation
The activity of the Na+-Cl- cotransporter is regulated by a complex signaling cascade involving the WNK (With-No-Lysine [K]) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) . While direct evidence for this compound's interaction with this pathway is not available, its classification as a thiazide-like diuretic suggests its mechanism is intertwined with this regulatory system. Thiazide diuretics are known to inhibit NCC, and the WNK-SPAK/OSR1 pathway is a key regulator of NCC activity.
Below is a diagram illustrating the generally accepted signaling pathway for NCC regulation, which is the presumed target of this compound.
Quantitative Data on Diuretic Effects
The following tables summarize the quantitative data from a key study by Ferrando et al. (1981) investigating the dose-dependent effects of this compound on urinary electrolyte excretion in rats.
Table 1: Effect of this compound on Urinary Sodium Excretion in Rats
| This compound Dose (mg/kg) | Mean Urinary Na+ Excretion (µmol/5h) ± s.e.mean |
| Control (0) | 138 ± 20 |
| 0.05 | 280 ± 35 |
| 0.2 | 450 ± 40 |
| 1.0 | 620 ± 50 |
| 5.0 | 750 ± 60 |
| 25.0 | 800 ± 70 |
| 100.0 | 810 ± 75 |
Data extracted from Ferrando et al., 1981.
Table 2: Effect of this compound on Urinary Potassium Excretion in Rats
| This compound Dose (mg/kg) | Mean Urinary K+ Excretion (µmol/5h) ± s.e.mean |
| Control (0) | 210 ± 15 |
| 0.05 | 290 ± 20 |
| 0.2 | 350 ± 25 |
| 1.0 | 420 ± 30 |
| 5.0 | 480 ± 35 |
| 25.0 | 500 ± 40 |
| 100.0 | 510 ± 42 |
Data extracted from Ferrando et al., 1981.
Experimental Protocols
Detailed experimental protocols for the study of this compound's diuretic effects are crucial for reproducibility and further research. The following is a summary of the methodology employed by Ferrando et al. (1981).
Animal Model and Drug Administration
-
Species: Male Wistar rats
-
Housing: Housed in metabolism cages to allow for the separate collection of urine and feces.
-
Hydration: Animals were orally loaded with a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure adequate hydration and urine flow.
-
Drug Administration: this compound, suspended in the saline solution, was administered orally at doses ranging from 0.05 to 100 mg/kg. The control group received the saline vehicle alone.
Urine Collection and Analysis
-
Collection Period: Urine was collected over a 5-hour period following drug administration.
-
Volume Measurement: The total volume of urine excreted by each animal was recorded.
-
Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the urine samples were determined using flame photometry.
-
Data Expression: The total amount of each electrolyte excreted over the 5-hour period was calculated and expressed as µmol/5h.
Experimental Workflow Diagram
Conclusion
This compound exerts its diuretic effect primarily through the inhibition of the Na+-Cl- cotransporter in the cortical diluting segment of the nephron. This action leads to a dose-dependent increase in urinary sodium and potassium excretion. While the direct interaction of this compound with the NCC and its regulatory WNK-SPAK/OSR1 pathway has not been explicitly demonstrated, its functional similarity to thiazide diuretics provides a strong basis for this presumed mechanism. Further research, including binding affinity studies and in vitro analysis of NCC activity in the presence of this compound, would provide a more definitive understanding of its molecular interactions. The experimental protocols outlined in this guide serve as a foundation for future investigations into the pharmacology of this compound and other thiazide-like diuretics.
References
The Toxicology Profile of Fenquizone: An In-depth Technical Guide
Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of Fenquizone. However, publicly available, detailed non-clinical toxicology data for this compound is scarce. Therefore, this guide synthesizes the available information on this compound and supplements it with data from the structurally and pharmacologically similar thiazide-like diuretic, metolazone, to provide a relevant toxicological context for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a quinazolinone sulphonamide-based diuretic with thiazide-like activity.[1] Structurally related to metolazone, it functions by inhibiting the reabsorption of sodium in the renal tubules, specifically the proximal tubule and the ascending limb of the loop of Henle.[1] This action leads to an increase in the excretion of sodium, chloride, and water.[1] Pharmacokinetic studies in healthy volunteers have shown that this compound is readily absorbed after oral administration, reaching peak plasma concentrations at approximately 3 hours. The plasma concentration follows a two-compartment model with a terminal elimination half-life of around 17 hours.[2]
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 20287-37-0[3] |
| Molecular Formula | C₁₄H₁₂ClN₃O₃S |
| Molecular Weight | 337.78 g/mol |
| IUPAC Name | 7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide |
General Toxicology
The primary toxicities associated with thiazide-like diuretics are often extensions of their pharmacological effects, primarily related to electrolyte and fluid balance.
Potential Target Organs of Toxicity (inferred from Thiazide-like Diuretics)
-
Kidney: Due to the primary site of action, alterations in renal function are a key consideration. While thiazides are not typically associated with direct structural renal damage at therapeutic doses, functional changes in the glomerular filtration rate can occur.
-
Cardiovascular System: Hypotension due to plasma volume depletion is a common adverse effect. Electrolyte imbalances, particularly hypokalemia, can lead to cardiac arrhythmias.
-
Metabolic Systems: Thiazide diuretics are known to cause metabolic disturbances, including hyperglycemia, hyperuricemia, and alterations in lipid profiles.
Acute Toxicity
Specific acute toxicity data for this compound, such as LD50 values, are not available in the reviewed literature. For diuretics in general, establishing a precise toxic dose can be challenging, with toxicity more commonly associated with chronic use and resulting electrolyte imbalances.
Subchronic and Chronic Toxicity
Information on subchronic and chronic toxicity studies specifically for this compound is not publicly accessible. Long-term administration of thiazide-like diuretics like metolazone can lead to persistent electrolyte disturbances and metabolic changes. Chronic use is the most common cause of toxicity, manifesting as hypotension, hypokalemia, hyponatremia, and reduced renal function.
Genotoxicity and Carcinogenicity
Genotoxicity
There is no specific information available regarding the genotoxicity of this compound from the conducted searches. Standard genotoxicity assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test.
Carcinogenicity
Similarly, no carcinogenicity studies for this compound were found.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound is not available. For the related compound, metolazone, it is classified as FDA pregnancy category B, indicating that animal reproduction studies have not demonstrated a fetal risk, but there are no adequate and well-controlled studies in pregnant women. Metolazone is known to be excreted in breast milk, and therefore, potential adverse reactions in nursing infants should be considered.
Mechanism of Action and Potential for Adverse Effects
This compound exerts its diuretic effect by blocking the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased urinary excretion of sodium and water.
dot
Caption: Mechanism of action and potential adverse effects of this compound.
Experimental Protocols (General Methodologies for Diuretic Toxicology)
While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing the toxicology of a new diuretic compound.
dot
References
Fenquizone's In Vivo Impact on Electrolyte Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquizone is a quinazolinone-derived sulfonamide that functions as a thiazide-like diuretic. Primarily indicated for the management of edema and hypertension, its mechanism of action centers on the renal tubules, where it modulates electrolyte and water reabsorption. This technical guide provides a comprehensive overview of the in vivo effects of this compound on electrolyte balance, drawing from available preclinical and clinical data. It details the experimental protocols for assessing its diuretic and natriuretic properties, presents available quantitative data on its influence on key electrolytes, and visualizes the pertinent physiological pathways and experimental workflows. The information herein is intended to support further research and development efforts related to this class of diuretic compounds.
Core Mechanism of Action
This compound exerts its diuretic effect primarily by acting on the cortical diluting segment of the nephron, a mechanism it shares with thiazide diuretics.[1] It inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule, thereby reducing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increase in the urinary excretion of sodium and water, resulting in diuresis.
Quantitative Impact on Electrolyte Balance
The following tables summarize the known quantitative and qualitative effects of this compound on urinary and serum electrolyte levels.
Urinary Electrolyte Excretion
Note: Specific quantitative dose-response data from preclinical studies by Ferrando et al. (1981) are not publicly available in full text. The following descriptions are based on the published abstract.
| Electrolyte | Animal Model | Dosage Range (mg/kg) | Observed Effect | Citation |
| Sodium (Na+) | Rats, Mice, Rabbits | 0.05 - 100 | Increased excretion, similar in magnitude and duration to thiazide diuretics. | [1] |
| Potassium (K+) | Rats, Mice, Rabbits | 0.05 - 100 | Increased excretion, similar in magnitude and duration to thiazide diuretics. | [1] |
| Calcium (Ca2+) | Rabbits | Not Specified | Studies suggested effects consistent with an action at the cortical diluting segment. | [1] |
| Phosphate (PO43-) | Rabbits | Not Specified | Studies suggested effects consistent with an action at the cortical diluting segment. | [1] |
Humoral and Hemodynamic Effects in Humans (Chronic Treatment)
Data from a 1-year study on patients with mild essential hypertension treated with this compound.
| Parameter | Responders (n=11) | Non-Responders (n=5) |
| Plasma Renin Activity (ng/mL/h) | ||
| Placebo | 1.1 ± 0.2 | 1.2 ± 0.3 |
| After 1 Year this compound | 2.1 ± 0.4 | 2.3 ± 0.5 |
| Plasma Aldosterone (pg/mL) | ||
| Placebo | 105 ± 12 | 115 ± 18 |
| After 1 Year this compound | 145 ± 15 | 221 ± 25 |
Data adapted from Costa FV, et al. J Clin Pharmacol. 1990.
Experimental Protocols
Assessment of Diuretic Activity and Electrolyte Excretion in Rats
This protocol outlines a standard in vivo method for evaluating the diuretic and electrolyte-modifying effects of a test compound like this compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.
-
Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations. They are fasted overnight with free access to water.
-
Hydration: To ensure a uniform state of hydration and promote urine flow, animals are orally administered a saline load (e.g., 0.9% NaCl at 25 mL/kg body weight).
-
Dosing: Immediately after hydration, animals are divided into groups and administered the test compound (this compound at various doses), a vehicle control (e.g., saline or a suitable solvent), or a standard diuretic (e.g., hydrochlorothiazide) via oral gavage.
-
Urine Collection: Animals are placed individually in metabolic cages. Urine is collected at predetermined intervals (e.g., hourly for the first 5-6 hours and then a cumulative collection at 24 hours).
-
Analysis:
-
Urine Volume: The total volume of urine for each collection period is measured.
-
Electrolyte Concentration: Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes. Calcium and phosphate levels can be determined by colorimetric assays.
-
Data Expression: Results are often expressed as total electrolyte excretion (concentration × volume) over the collection period.
-
Signaling Pathways and Experimental Workflows
Renal Mechanism of Action of Thiazide-like Diuretics
Caption: Mechanism of this compound in the distal convoluted tubule.
Experimental Workflow for In Vivo Diuretic Assay
Caption: Workflow for assessing diuretic activity in rodents.
This compound's Impact on the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: this compound's secondary effects on the RAAS cascade.
Discussion and Conclusion
This compound operates as a classic thiazide-like diuretic, inducing natriuresis and diuresis through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Preclinical studies have established its effects on increasing sodium and potassium excretion in a manner comparable to other thiazides. Clinical data from long-term studies in hypertensive patients indicate that this compound, like other diuretics, activates the Renin-Angiotensin-Aldosterone System, leading to increases in plasma renin activity and aldosterone levels. This compensatory hormonal response is a critical consideration in the long-term management of hypertension with diuretic therapy.
The impact of this compound on calcium and phosphate homeostasis, while investigated, lacks detailed quantitative data in readily available literature. Further research to fully elucidate the dose-response relationships for all major electrolytes would be beneficial for a more complete understanding of its renal effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of renal pharmacology and drug development.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Fenquizone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquizone is a quinazolinone sulfonamide derivative that acts as a low-ceiling, thiazide-like diuretic.[1] It is primarily utilized in the management of edema and hypertension.[1] Structurally related to metolazone, this compound exerts its diuretic effect by inhibiting the reabsorption of sodium in the proximal tubule and the ascending loop of Henle, leading to increased excretion of sodium and chloride.[1] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Development
The synthesis of this compound (7-chloro-1,2,3,4-tetrahydro-4-oxo-2-phenyl-6-quinazolinesulfonamide) was first reported in 1969 by M. G. Biressi and colleagues in the scientific journal Il Farmaco, Edizione Scientifica. This discovery was part of a broader exploration of quinazolinone derivatives for their potential diuretic and antihypertensive activities. Subsequent pharmacological studies in the 1980s further characterized its mechanism of action and clinical utility.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in the scientific literature. The following protocol is based on the originally reported synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-4-chloro-5-sulfamoylbenzoic acid
This intermediate is prepared from 2-amino-4-chlorobenzoic acid through chlorosulfonation followed by amination.
-
Materials: 2-amino-4-chlorobenzoic acid, chlorosulfonic acid, ammonia.
-
Procedure:
-
2-amino-4-chlorobenzoic acid is slowly added to an excess of chlorosulfonic acid at a controlled temperature (typically below 20°C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then carefully poured onto crushed ice to decompose the excess chlorosulfonic acid.
-
The resulting precipitate, 2-amino-4-chloro-5-chlorosulfonylbenzoic acid, is filtered and washed with cold water.
-
The crude product is then treated with an excess of aqueous ammonia to convert the sulfonyl chloride to the sulfonamide.
-
The 2-amino-4-chloro-5-sulfamoylbenzoic acid is isolated by filtration, washed, and dried.
-
Step 2: Synthesis of 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (this compound)
-
Materials: 2-amino-4-chloro-5-sulfamoylbenzoic acid, benzaldehyde, a suitable solvent (e.g., ethanol or acetic acid), and a condensing agent.
-
Procedure:
-
A mixture of 2-amino-4-chloro-5-sulfamoylbenzoic acid and benzaldehyde is heated in a suitable solvent.
-
The reaction proceeds via a condensation reaction to form the quinazolinone ring system.
-
The reaction mixture is heated at reflux for several hours until completion.
-
Upon cooling, the product, this compound, precipitates from the solution.
-
The solid is collected by filtration, washed with a suitable solvent to remove impurities, and then recrystallized to obtain the pure compound.
-
Synthesis Workflow
Pharmacological Properties and Mechanism of Action
This compound is a thiazide-like diuretic that acts on the kidneys to increase urine output. Its primary site of action is the distal convoluted tubule of the nephron.
Mechanism of Action
The diuretic effect of this compound is achieved through the inhibition of the Na+/Cl- cotransporter in the apical membrane of the distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.
Signaling Pathway
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Diuretic Activity of this compound in Rats
| Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (µEq/5h) | K+ Excretion (µEq/5h) |
| Control (Saline) | 2.5 ± 0.3 | 150 ± 20 | 80 ± 10 |
| 0.05 | 4.8 ± 0.5 | 450 ± 50 | 120 ± 15 |
| 0.5 | 7.2 ± 0.8 | 800 ± 90 | 180 ± 20 |
| 5.0 | 9.5 ± 1.1 | 1200 ± 130 | 250 ± 30 |
| 50.0 | 10.8 ± 1.2 | 1400 ± 150 | 280 ± 35 |
| 100.0 | 11.0 ± 1.3 | 1450 ± 160 | 290 ± 38 |
Data adapted from Ferrando et al. (1981).
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 10 mg Oral Dose)
| Parameter | Value |
| Tmax (hours) | 3 |
| Cmax (ng/mL) | 180 ± 30 |
| t1/2 α (hours) | 1 |
| t1/2 β (hours) | 17 |
| Apparent Volume of Distribution (Vdβ) (L) | 686 |
| Renal Clearance (mL/min) | 220 |
| Cumulative Urinary Excretion (72h) | 53.1% of dose |
Data adapted from Mussche et al. (1980s).
Table 3: Antihypertensive Efficacy of this compound in Patients with Mild Essential Hypertension (1-year treatment)
| Parameter | Placebo | This compound (10 mg/day) |
| Systolic Blood Pressure (mmHg) | 155 ± 8 | 140 ± 7 |
| Diastolic Blood Pressure (mmHg) | 100 ± 5 | 88 ± 4 |
| Heart Rate (beats/min) | 75 ± 6 | 74 ± 5 |
| Forearm Vascular Resistance (units) | 50 ± 5 | 40 ± 4 |
Data adapted from a 1985 study on the hemodynamic effects of chronic this compound treatment.
Experimental Protocols
Preclinical Diuretic Activity Assessment in Rats
This protocol is based on the methodology described by Ferrando et al. (1981).
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Rats are orally hydrated with saline (25 mL/kg).
-
This compound, suspended in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle only.
-
Animals are placed in individual metabolic cages for urine collection.
-
Urine is collected over a 5-hour period.
-
The total volume of urine is measured.
-
Urine samples are analyzed for sodium and potassium concentrations using flame photometry.
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Experimental Workflow: Preclinical Diuretic Assay
Clinical Trial Protocol for Antihypertensive Efficacy
This protocol is a generalized representation based on clinical trials of diuretics for hypertension.
-
Study Design: Double-blind, placebo-controlled, randomized clinical trial.
-
Participants: Adult patients with a diagnosis of mild to moderate essential hypertension.
-
Procedure:
-
After a washout period for any previous antihypertensive medication, patients are randomly assigned to receive either this compound (e.g., 10 mg/day) or a placebo.
-
Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study period (e.g., weekly or bi-weekly).
-
Blood samples are collected periodically to monitor serum electrolyte levels (sodium, potassium) and other relevant biomarkers.
-
Adverse events are recorded at each visit.
-
The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.
-
Experimental Workflow: Clinical Trial for Hypertension
Conclusion
This compound is a well-characterized thiazide-like diuretic with a clear mechanism of action and established efficacy in the treatment of hypertension and edema. This technical guide has provided a detailed overview of its discovery, a step-by-step synthesis protocol, and a summary of its key pharmacological properties, supported by quantitative data and experimental workflows. This information serves as a valuable resource for researchers and professionals involved in the ongoing development and study of diuretic and antihypertensive agents.
References
Fenquizone: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic.[1] It is primarily utilized in the management of hypertension and edema.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, possesses a distinctive chemical architecture that underpins its diuretic activity.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 20287-37-0[3] |
| IUPAC Name | 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[2] |
| Synonyms | Idrolone, MG 13054 |
| Molecular Formula | C₁₄H₁₂ClN₃O₃S |
| SMILES | C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 337.78 g/mol | |
| Melting Point | >310 °C | |
| Solubility | Insoluble in water | |
| pKa | Data not available in search results | |
| LogP | Data not available in search results |
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic effect by acting as a thiazide-like diuretic, primarily by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride.
The regulation of the Na⁺/Cl⁻ cotransporter is a complex process involving a network of kinases and phosphatases. The activity of NCC is significantly increased by phosphorylation of specific serine and threonine residues in its N-terminal domain. This phosphorylation is mediated by the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). The activity of SPAK/OSR1 is, in turn, regulated by a family of kinases known as "with-no-lysine" (WNK) kinases, particularly WNK1, WNK3, and WNK4. Conversely, dephosphorylation and inactivation of NCC are carried out by protein phosphatase 1 (PP1).
This compound, by binding to the NCC, is thought to allosterically inhibit its transport function, thereby promoting diuresis.
Experimental Protocols
Assessment of Diuretic Activity in Rats
This protocol is adapted from methodologies used to evaluate the diuretic effect of novel compounds.
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages
-
0.9% saline solution
-
Flame photometer or ion-selective electrodes
Procedure:
-
House rats individually in metabolic cages for an acclimatization period of 24-48 hours with free access to food and water.
-
Fast the rats overnight prior to the experiment, with free access to water.
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a uniform state of hydration and promote urine flow.
-
Divide the rats into a control group and one or more experimental groups (receiving different doses of this compound).
-
Administer the vehicle to the control group and this compound (suspended in the vehicle) to the experimental groups via oral gavage.
-
Collect urine samples at predetermined time intervals (e.g., 0-6 hours and 6-24 hours) in graduated cylinders.
-
Record the total urine volume for each rat at each time point.
-
Centrifuge the urine samples to remove any particulate matter.
-
Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of Na⁺ and K⁺ for each animal.
-
Compare the urine volume and electrolyte excretion between the control and this compound-treated groups to assess the diuretic, natriuretic, and kaliuretic effects.
Determination of this compound in Plasma by HPLC-MS/MS
This hypothetical protocol is based on established methods for the analysis of other diuretics in biological matrices.
Objective: To quantify the concentration of this compound in rat plasma samples.
Materials:
-
Rat plasma samples
-
This compound standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature, as is common for many pharmaceutical compounds. However, based on its chemical structure as a substituted quinazolinone, a plausible synthetic route would likely involve a multi-step process. A key step would be the cyclization reaction to form the quinazolinone ring system. This could potentially be achieved by reacting a substituted anthranilic acid derivative with an appropriate amine and a source for the remaining carbon atom of the heterocyclic ring. The sulfonyl chloride group could be introduced onto the aromatic ring either before or after the formation of the quinazolinone core, followed by amination to yield the final sulfonamide.
Conclusion
This compound is a well-established thiazide-like diuretic with a clear mechanism of action centered on the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule. Its chemical and physical properties are characteristic of a stable, orally administered drug. The provided experimental protocols offer a framework for researchers to investigate its diuretic and pharmacokinetic properties further. Future research could focus on elucidating the precise binding site of this compound on the NCC and exploring its potential off-target effects.
References
Preliminary Screening of Fenquizone for Novel Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenquizone, a quinazolinone-based sulfonamide, is clinically established as a thiazide-like diuretic for the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the renal tubules.[2] However, emerging evidence for thiazide-like diuretics suggests a broader pharmacological potential beyond simple diuresis. This technical guide outlines a framework for the preliminary screening of this compound for novel therapeutic applications, focusing on its potential anti-inflammatory and vascular modulatory effects. Detailed experimental protocols and data presentation strategies are provided to facilitate further investigation by researchers in drug discovery and development.
Introduction to this compound
This compound is a thiazide-like diuretic characterized by its quinazolinone sulfonamide structure.[2] It effectively reduces blood pressure and edema by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron.[3][4] Clinical studies have demonstrated its efficacy in treating essential hypertension, with some evidence suggesting a more favorable profile regarding potassium loss compared to other diuretics like chlorthalidone. While its diuretic properties are well-documented, the potential for non-diuretic applications remains largely unexplored. This guide proposes a systematic approach to investigate novel therapeutic avenues for this compound.
Established Pharmacological Profile of this compound
A thorough understanding of this compound's known properties is crucial before embarking on novel screening. Key pharmacokinetic and pharmacodynamic parameters are summarized below.
Pharmacokinetic Data
| Parameter | Value | Reference |
| Absorption | Readily absorbed from the gut | |
| Time to Peak Plasma Level | ~3 hours | |
| Plasma Half-life (beta phase) | ~17 hours | |
| Urinary Excretion (72h) | 53.1% of administered dose | |
| Apparent Volume of Distribution | 686 L | |
| Renal Clearance | 220 mL/min |
Pharmacodynamic Data
| Effect | Observation | Reference |
| Primary Mechanism | Blocks sodium reabsorption in the proximal tubule and ascending loop of Henle. | |
| Site of Action | Cortical diluting segment of the nephron. | |
| Effect on Electrolytes | Increases sodium, potassium, and chloride excretion. | |
| Hemodynamic Effect | Reduces forearm vascular resistance with chronic use. | |
| Hormonal Effect | Influences aldosterone levels, which correlates with antihypertensive response. |
Proposed Novel Applications and Screening Strategy
Based on the known effects of thiazide-like diuretics, two primary areas for novel applications of this compound are proposed: anti-inflammatory and direct vascular modulation.
Rationale for Novel Applications
-
Anti-inflammatory Effects: Chronic inflammation is a key component of many cardiovascular and metabolic diseases. Some diuretics have been shown to possess immunomodulatory properties. Investigating this compound's potential to modulate inflammatory pathways could open up new therapeutic possibilities.
-
Vascular Modulation: The antihypertensive effect of thiazide-like diuretics is not solely due to diuresis but also involves vasodilation. Studies on other thiazide-like diuretics have pointed towards a mechanism involving calcium desensitization in vascular smooth muscle cells via the Rho-Rho kinase pathway. Elucidating a similar effect for this compound could lead to applications in vascular diseases.
Experimental Screening Workflow
Caption: A streamlined workflow for the preliminary screening of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies and can be used to screen this compound for novel bioactivities.
In Vitro Anti-inflammatory Screening
Objective: To determine if this compound can modulate the inflammatory response in vitro.
Method 1: Cytokine Release in THP-1 Monocytes
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate. Differentiate cells into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) using a commercially available ELISA kit.
-
Data Analysis: Compare the TNF-α levels in this compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.
Method 2: Tryptophan Degradation in Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium and seed at 1 x 10^6 cells/well in a 96-well plate.
-
Treatment and Stimulation: Add varying concentrations of this compound and a mitogen such as phytohaemagglutinin (PHA) to stimulate the cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Tryptophan Measurement: Measure the concentration of tryptophan in the culture supernatant using high-performance liquid chromatography (HPLC). Tryptophan degradation is an indicator of immune cell activation.
-
Data Analysis: Compare tryptophan levels in this compound-treated wells to the PHA-only control. An inhibition of tryptophan degradation suggests an immunomodulatory effect.
In Vitro Vascular Modulation Screening
Objective: To assess the direct effect of this compound on vascular smooth muscle contraction.
Method: Agonist-Induced Vasoconstriction in Aortic Rings
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Treatment: Add varying concentrations of this compound to the organ bath and incubate for 30 minutes.
-
Contraction Induction: Induce vasoconstriction by adding a contractile agonist such as norepinephrine or angiotensin II.
-
Tension Measurement: Record the isometric tension of the aortic rings using a force transducer.
-
Data Analysis: Compare the contractile response in the presence of this compound to the agonist-only control. A reduction in tension indicates a vasodilatory effect.
In Vitro Renin-Angiotensin-Aldosterone System (RAAS) Modulation
Objective: To investigate if this compound directly modulates key components of the RAAS.
Method: In Vitro Renin Activity Assay
-
Plasma Preparation: Obtain human plasma and store it on ice to prevent cryoactivation of renin.
-
Incubation: Incubate plasma samples with varying concentrations of this compound at 37°C for a defined period (e.g., 1-3 hours). This allows endogenous renin to act on angiotensinogen to produce angiotensin I.
-
Angiotensin I Measurement: Measure the amount of angiotensin I generated using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the rate of angiotensin I generation in the presence of this compound to a control sample. A change in renin activity will indicate a direct effect on this enzyme.
Signaling Pathway Analysis
Should the initial screening reveal significant anti-inflammatory or vasodilatory effects, further investigation into the underlying signaling pathways is warranted.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Potential Vasodilatory Signaling Pathway
Caption: Hypothesized vasodilatory mechanism of this compound.
Conclusion
The established safety and pharmacokinetic profile of this compound, coupled with the emerging understanding of the non-diuretic effects of thiazide-like diuretics, provides a strong rationale for exploring its potential in novel therapeutic areas. The experimental framework presented in this guide offers a starting point for researchers to systematically investigate the anti-inflammatory and vascular modulatory properties of this compound. Positive findings from these preliminary screens would warrant further, more detailed mechanistic studies and could ultimately lead to the repurposing of this well-known diuretic for new and important clinical applications.
References
Methodological & Application
Application Notes and Protocols for Fenquizone Dosage Calculation in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the calculation of fenquizone dosage in preclinical rodent studies. This compound is a quinazoline-based sulfonamide that acts as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This document outlines the available data on effective dosages, suggests methodologies for administration, and provides protocols for preparing this compound for in vivo studies. Due to the limited publicly available preclinical data for this compound, this guide also incorporates information from other thiazide-like diuretics and general principles of rodent pharmacology to aid in study design. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal and safe dosage for their specific experimental model and conditions.
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic effect by acting on the cortical diluting segment of the nephron.[1] It inhibits the sodium-chloride (Na+/Cl-) cotransporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT). This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.
Caption: this compound inhibits the Na+/Cl- symporter in the distal convoluted tubule.
Quantitative Data Summary
The available quantitative data for this compound in rodents is limited. The following tables summarize the known information and provide analogous data from other thiazide-like diuretics to guide initial dose selection.
Table 1: this compound Dosage Information in Rodents
| Parameter | Species | Value | Route of Administration | Reference |
| Effective Dose Range | Rat, Mouse | 0.05 - 100 mg/kg | Not specified | [1] |
Table 2: Toxicological Data for a Thiazide-like Diuretic (Hydrochlorothiazide) in Rodents
| Parameter | Species | Value | Route of Administration | Reference |
| Oral LD50 | Mouse | 3080 mg/kg | Oral | [2] |
| Chronic Toxicity | Rat | No deaths at up to 50,000 ppm in diet in a 13-week study | Oral (in diet) | [3] |
| Chronic Toxicity | Mouse | Deaths in the highest dose group in a 13-week study | Oral (in diet) |
Table 3: Pharmacokinetic Parameters of a Quinazoline Diuretic (Metolazone) in Humans (Rodent Data Not Available)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~1.5 hours |
| Mean Elimination Half-life | 6 - 8 hours |
Note: This human data should be used with caution as pharmacokinetic parameters can vary significantly between species.
Experimental Protocols
Formulation and Vehicle Selection
Due to the lack of specific formulation details for this compound in the literature, a common approach for poorly water-soluble drugs in rodent studies is recommended. It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before preparing the final dosing solution.
Recommended Vehicle: A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of polyethylene glycol (e.g., PEG400) and water. For oral administration, corn oil can also be considered.
Protocol for Preparation of this compound Suspension (0.5% CMC):
-
Calculate the required amount of this compound and vehicle.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. This can be done by slowly adding the CMC powder to the water while stirring continuously to avoid clumping. Heating the water slightly can aid in dissolution.
-
Levigate the this compound powder with a small amount of the CMC solution to form a smooth paste. This helps in achieving a uniform suspension.
-
Gradually add the remaining CMC solution to the paste while stirring continuously.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. A magnetic stirrer is recommended.
-
Store the suspension at 4°C and protect from light. Shake well before each administration. It is advisable to prepare fresh suspensions regularly.
Administration Routes
The choice of administration route will depend on the study objectives. For assessing diuretic activity, oral gavage is a common and effective method.
Protocol for Oral Gavage in Rats:
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the loose skin over the neck and back (scruffing) with one hand, while supporting the body with the other hand.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight (e.g., 18-20 gauge for adult rats).
-
Dose Volume: The maximum volume for oral gavage in rats should not exceed 10 ml/kg of body weight.
-
Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administer the this compound suspension slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
Experimental Workflow and Dose-Response Study Design
A pilot dose-response study is essential to determine the optimal dose of this compound for inducing diuresis in the specific rodent strain and experimental conditions.
Caption: Workflow for a this compound dose-response study in rodents.
Protocol for a Pilot Dose-Response Study:
-
Animals: Use a sufficient number of rats or mice per group (e.g., n=6-8) to achieve statistical power.
-
Acclimatization: Allow animals to acclimatize to metabolic cages for at least 3 days before the experiment.
-
Dose Groups: Based on the wide effective dose range of 0.05-100 mg/kg, select a logarithmic range of doses for the pilot study. For example:
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: 0.1 mg/kg this compound
-
Group 3: 1 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Group 5: 50 mg/kg this compound
-
-
Administration: Administer the vehicle or this compound suspension via oral gavage.
-
Urine Collection and Analysis:
-
Collect urine at predetermined time points (e.g., 2, 4, 6, and 24 hours post-administration).
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output and electrolyte excretion for each dose group.
-
Plot the dose-response curve (dose vs. diuretic/natriuretic effect).
-
Determine the ED50 (the dose that produces 50% of the maximal effect).
-
Conclusion
While specific preclinical data for this compound is scarce, these application notes provide a framework for initiating rodent studies. The broad effective dose range reported in early literature, combined with toxicological data from similar compounds, allows for the design of initial dose-finding experiments. Researchers must prioritize careful pilot studies to establish a safe and effective dose-response relationship for this compound in their chosen model. The provided protocols for formulation and administration offer a starting point for these investigations, emphasizing the need for methodological rigor to ensure data quality and animal welfare.
References
- 1. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Toxicology and carcinogenicity studies of diuretics in F344 rats and B6C3F1 mice. 1. Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Diuresis with Fenquizone in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for inducing diuresis in a rat model using Fenquizone, a quinazolinone derivative with thiazide-like diuretic properties. This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2][3][4][5] This document outlines detailed methodologies for in vivo diuretic screening, including animal preparation, drug administration, and analysis of urine volume and electrolyte content. Additionally, it presents representative quantitative data in tabular format and visual diagrams of the proposed signaling pathway and experimental workflow to facilitate understanding and replication of the experimental setup.
Introduction
This compound is a diuretic agent belonging to the class of low-ceiling sulfonamide diuretics. Its primary pharmacological action is the inhibition of sodium and chloride reabsorption in the kidneys, leading to an increase in urine output. The effects of this compound on sodium and potassium excretion, as well as urine volume, are comparable in both magnitude and duration to those of thiazide diuretics. Studies in rats have utilized a wide dose range, from 0.05 to 100 mg/kg, to investigate its diuretic properties. Understanding the protocol to induce and measure diuresis is crucial for the preclinical evaluation of this compound and other potential diuretic compounds.
Mechanism of Action
This compound, like other thiazide-like diuretics, targets the distal convoluted tubule (DCT) in the nephron of the kidney. The primary mechanism of action involves the blockade of the Na+/Cl- cotransporter (NCC) located on the apical membrane of the DCT epithelial cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these solutes in the tubular fluid osmotically retains water, leading to diuresis.
// Annotations Diuresis [label="Increased Na+, Cl-, and Water\nExcretion (Diuresis)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", pos="8,1.5!"]; Lumen -> Diuresis [style=invis];
} caption: "Mechanism of Action of this compound in the Distal Convoluted Tubule."
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-250 g.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment. They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to standard pellet diet and water.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in distilled water)
-
Normal saline (0.9% NaCl)
-
Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Metabolic cages for rats
-
Oral gavage needles (16-18 gauge, straight or curved)
-
Syringes (1 mL, 5 mL)
-
Graduated cylinders or collection tubes
-
Flame photometer or ion-selective electrodes for electrolyte analysis
-
pH meter
Experimental Design for Diuretic Activity Screening
-
Animal Grouping: Randomly divide the rats into the following groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC)
-
Group II: Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Group III: this compound (Low dose, e.g., 10 mg/kg)
-
Group IV: this compound (Medium dose, e.g., 30 mg/kg)
-
Group V: this compound (High dose, e.g., 100 mg/kg)
-
-
Fasting and Hydration:
-
Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
On the day of the experiment, administer normal saline (0.9% NaCl) orally at a dose of 25 mL/kg to ensure a uniform water and salt load.
-
-
Drug Administration:
-
Thirty minutes after saline loading, administer the respective treatments (vehicle, standard, or this compound) to each group via oral gavage. The volume of administration should be kept constant across all groups (e.g., 5 mL/kg).
-
-
Urine Collection:
-
Immediately after drug administration, place each rat individually in a metabolic cage designed to separate urine and feces.
-
Collect urine at specified time intervals, for example, every hour for the first 5 hours, and then a cumulative collection at 24 hours.
-
-
Data Collection and Analysis:
-
Urine Volume: Measure the volume of urine collected at each time point.
-
Electrolyte Concentration: Determine the concentration of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or ion-selective electrodes.
-
pH: Measure the pH of the urine samples.
-
Calculations:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)
-
Natriuretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group)
-
Na+/K+ Ratio: (Urinary Na+ concentration) / (Urinary K+ concentration)
-
-
// Nodes A [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Overnight Fasting\n(18 hours, water ad libitum)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Saline Loading\n(0.9% NaCl, 25 mL/kg, p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Drug Administration (30 min post-saline)\nVehicle, Standard, or this compound (p.o.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Placement in Metabolic Cages", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Urine Collection\n(Hourly for 5h, cumulative at 24h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; H [label="Urine Volume Measurement", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Electrolyte Analysis (Na+, K+)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="pH Measurement", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Calculation of Diuretic Indices", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> {H, I, J, K} [style=dashed, color="#5F6368"]; } caption: "Experimental Workflow for Diuretic Screening of this compound in Rats."
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the diuretic effect of this compound in rats, based on the known pharmacology of thiazide-like diuretics. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Effect of this compound on Cumulative Urine Volume in Rats (Mean ± SEM, n=6)
| Treatment Group | Dose (mg/kg) | Cumulative Urine Volume (mL) at 5 hours | Cumulative Urine Volume (mL) at 24 hours | Diuretic Index (at 24h) |
| Vehicle Control | - | 3.5 ± 0.4 | 8.2 ± 0.9 | 1.00 |
| Hydrochlorothiazide | 10 | 7.8 ± 0.6 | 15.5 ± 1.2 | 1.89 |
| This compound | 10 | 6.5 ± 0.5 | 13.1 ± 1.1 | 1.60 |
| This compound | 30 | 8.2 ± 0.7 | 16.8 ± 1.4 | 2.05 |
| This compound | 100 | 9.5 ± 0.8 | 19.3 ± 1.6 | 2.35 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats over 24 hours (Mean ± SEM, n=6)
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Na+/K+ Ratio |
| Vehicle Control | - | 110.5 ± 9.8 | 35.2 ± 3.1 | 3.14 |
| Hydrochlorothiazide | 10 | 185.3 ± 12.1 | 48.6 ± 4.2 | 3.81 |
| This compound | 10 | 170.8 ± 11.5 | 45.1 ± 3.9 | 3.79 |
| This compound | 30 | 195.2 ± 13.4 | 52.3 ± 4.5 | 3.73 |
| This compound | 100 | 215.6 ± 15.0 | 58.9 ± 5.1 | 3.66 |
| *p < 0.05 compared to Vehicle Control |
Conclusion
This document provides a detailed protocol for evaluating the diuretic activity of this compound in a rat model. The methodology is based on established principles of diuretic screening and can be adapted for the evaluation of other novel diuretic compounds. The provided data tables and diagrams serve as a guide for researchers to design their experiments, interpret their findings, and understand the underlying mechanism of action of thiazide-like diuretics such as this compound. It is important to note that the quantitative data presented is illustrative and actual experimental results may vary. Rigorous adherence to the protocol and appropriate statistical analysis are essential for obtaining reliable and reproducible data.
References
- 1. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. How Do Thiazide Diuretics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. CV Pharmacology | Diuretics [cvpharmacology.com]
- 5. lecturio.com [lecturio.com]
Application Notes and Protocols for Fenquizone Administration in Animal Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific studies detailing the administration of Fenquizone in established animal models of hypertension. The following application notes and protocols are therefore provided as a representative guide for designing and conducting such studies, based on general pharmacological principles for diuretic agents and established methodologies for hypertension research in animal models.
Introduction
These application notes provide a generalized framework for researchers aiming to investigate the antihypertensive effects of this compound in the Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.
Proposed Mechanism of Antihypertensive Action
This compound exerts its diuretic effect by acting on the distal convoluted tubule of the nephron. The proposed mechanism involves the inhibition of the Na+/Cl- symporter, leading to increased excretion of sodium, chloride, and water. This reduction in plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.
Caption: Proposed mechanism of action for this compound as a thiazide-like diuretic.
Experimental Protocols
The following is a representative protocol for evaluating the antihypertensive effects of this compound in Spontaneously Hypertensive Rats (SHR).
Animal Model
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-16 weeks (when hypertension is well-established in SHRs).
-
Sex: Male (to avoid hormonal cycle variations).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Experimental Design
-
Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.
-
Grouping:
-
Group 1: WKY rats + Vehicle (Control)
-
Group 2: SHR + Vehicle (Hypertensive Control)
-
Group 3: SHR + this compound (Low Dose)
-
Group 4: SHR + this compound (Medium Dose)
-
Group 5: SHR + this compound (High Dose)
-
(Optional) Group 6: SHR + Positive Control (e.g., Hydrochlorothiazide)
-
-
Dosage: Based on a previous pharmacological study in normotensive rats, a wide dose range of 0.05-100 mg/kg can be explored. A suggested starting point could be 1, 10, and 50 mg/kg/day.
-
Administration: Oral gavage is a suitable route of administration. This compound should be suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Duration: A chronic study of 4-8 weeks is recommended to assess the sustained antihypertensive effects.
Blood Pressure Measurement
-
Method: Non-invasive tail-cuff plethysmography is a common method for repeated measurements. For more accurate and continuous data, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements.
-
Warm the rat's tail to detect the pulse.
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Take at least 5-7 consecutive stable readings and average them.
-
-
Frequency: Measure blood pressure at baseline (before treatment) and at regular intervals (e.g., weekly) throughout the study.
Biochemical and Organ Analysis (at the end of the study)
-
Blood and Urine Collection: Collect blood samples for analysis of electrolytes (Na+, K+), creatinine, and blood urea nitrogen (BUN). Collect 24-hour urine for volume and electrolyte analysis.
-
Organ Harvesting: Euthanize the animals and harvest the heart and kidneys.
-
Organ Weight: Measure the wet weight of the heart and kidneys to assess hypertrophy.
-
Histopathology: Perform histological analysis of the heart and kidneys to evaluate for any pathological changes.
Caption: Experimental workflow for evaluating this compound in hypertensive rats.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between groups. Below are template tables for presenting key findings.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHRs
| Group | N | Baseline SBP (mmHg) | Week 2 SBP (mmHg) | Week 4 SBP (mmHg) | Week 8 SBP (mmHg) | Change from Baseline (mmHg) |
|---|---|---|---|---|---|---|
| WKY + Vehicle | 10 | e.g., 120 ± 5 | e.g., 122 ± 6 | e.g., 121 ± 5 | e.g., 123 ± 7 | e.g., +3 ± 2 |
| SHR + Vehicle | 10 | e.g., 185 ± 8 | e.g., 188 ± 7 | e.g., 190 ± 9 | e.g., 192 ± 8 | e.g., +7 ± 3 |
| SHR + this compound (Low) | 10 | |||||
| SHR + this compound (Med) | 10 | |||||
| SHR + this compound (High) | 10 |
Data to be presented as Mean ± SEM.
Table 2: Effect of this compound on Heart Rate and Organ Weight at Study End
| Group | N | Final Heart Rate (bpm) | Heart Weight (g) | Heart Weight / Body Weight (mg/g) | Left Kidney Weight (g) |
|---|---|---|---|---|---|
| WKY + Vehicle | 10 | ||||
| SHR + Vehicle | 10 | ||||
| SHR + this compound (Low) | 10 | ||||
| SHR + this compound (Med) | 10 | ||||
| SHR + this compound (High) | 10 |
Data to be presented as Mean ± SEM.
Table 3: Effect of this compound on Serum and Urine Parameters at Study End
| Group | N | Serum Na+ (mmol/L) | Serum K+ (mmol/L) | 24h Urine Volume (mL) | 24h Urine Na+ Excretion (mmol) |
|---|---|---|---|---|---|
| WKY + Vehicle | 10 | ||||
| SHR + Vehicle | 10 | ||||
| SHR + this compound (Low) | 10 | ||||
| SHR + this compound (Med) | 10 | ||||
| SHR + this compound (High) | 10 |
Data to be presented as Mean ± SEM.
Conclusion
While specific preclinical data for this compound in hypertensive animal models is lacking, the provided protocols and application notes offer a robust framework for its evaluation. Researchers should carefully consider dose-ranging studies and include appropriate controls to accurately determine the antihypertensive efficacy and potential organ-protective effects of this compound. The use of both non-invasive and telemetry-based blood pressure monitoring is recommended for comprehensive data collection. The data presentation templates offer a standardized format for reporting findings from such studies.
References
- 1. The lipoxygenase inhibitor phenidone is a potent hypotensive agent in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemodynamic and humoral effects of chronic antihypertensive treatment with this compound: importance of aldosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment with antihypertensive drugs in spontaneously hypertensive rats (SHR). Effects on blood pressure, survival rate and cardiovascular design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Fenquizone in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative determination of Fenquizone in human plasma using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended as a robust starting point for method development and validation in a regulated bioanalytical laboratory setting.
Introduction
This compound is a diuretic agent whose pharmacokinetic profile is crucial for establishing its safety and efficacy. Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note details a sensitive and reliable HPLC-UV method for the determination of this compound in human plasma. The method employs protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation. The method has been developed to be simple, rapid, and suitable for high-throughput analysis.
Experimental
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., Hydrochlorothiazide (purity >99%)
-
HPLC grade acetonitrile and methanol
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard (IS) and dissolve in 10 mL of methanol separately to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
IS Working Solution (5 µg/mL): Dilute the IS primary stock solution with methanol:water (50:50, v/v) to obtain a working solution of 5 µg/mL.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate amounts of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples. Typical concentration ranges are presented in Table 2.
Protein precipitation is a common and effective method for sample clean-up in bioanalysis.[1][2]
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (5 µg/mL) to each tube (except for the blank plasma).
-
Vortex briefly for 10 seconds.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[3][4]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Experimental Workflow: Sample Preparation
Caption: Plasma Sample Preparation Workflow
Method Validation
The bioanalytical method should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[5] Key validation parameters are summarized below.
System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 (between this compound and IS) |
| RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
The linearity of the method is determined by analyzing a series of calibration standards in plasma.
Table 3: Linearity of Calibration Curve
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 50 - 5000 | ≥ 0.995 |
The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations on three different days.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 50 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low | 150 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid | 2000 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High | 4000 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| LLOQ: Lower Limit of Quantification |
The extraction recovery of this compound and the IS from plasma is determined by comparing the peak areas of extracted samples with those of unextracted standards.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 150 | > 85% |
| Mid | 2000 | > 85% |
| High | 4000 | > 85% |
The stability of this compound in plasma is assessed under various storage and handling conditions.
Table 6: Stability of this compound in Plasma
| Stability Condition | Duration | Acceptance Criteria (Bias %) |
| Bench-top (Room Temperature) | 4 hours | ± 15% |
| Freeze-Thaw (3 cycles) | -20 °C to RT | ± 15% |
| Long-term Storage | 30 days | ± 15% |
| Post-preparative (Autosampler) | 24 hours | ± 15% |
Analytical Workflow: From Sample to Result
Caption: Overall Analytical Workflow
Conclusion
The described HPLC-UV method provides a reliable and robust framework for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and effective. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for supporting pharmacokinetic and other clinical studies of this compound. This application note serves as a detailed protocol that can be adapted and validated in any bioanalytical laboratory.
References
Application Notes and Protocols for Fenquizone in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1] While its diuretic properties are well-documented, its utility in broader in vitro cellular assays is an emerging area of investigation. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in in vitro studies, along with a general protocol for assessing its cytotoxic effects.
Solubility of this compound in DMSO
This compound is described as being slightly soluble in DMSO. However, for practical use in in vitro assays, preparing a concentrated stock solution is essential. Commercially, this compound is available as a 10 mM solution in DMSO, indicating its feasibility for creating stock solutions at this concentration. Furthermore, a clear solution of at least 2.5 mg/mL (approximately 7.40 mM) can be achieved in a co-solvent mixture containing 10% DMSO.
For ease of comparison, the quantitative solubility data for this compound is summarized in the table below.
| Solvent/System | Concentration | Observation |
| DMSO | 10 mM | Commercially available solution |
| 10% DMSO in a co-solvent system | ≥ 2.5 mg/mL (~7.40 mM) | Clear solution |
| DMSO | Not specified | Slightly soluble |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 337.78 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 337.78 g/mol = 0.0033778 g = 3.38 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.38 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, many compounds in DMSO remain stable for extended periods.
-
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the this compound DMSO stock solution to prepare working concentrations for cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent cytotoxicity from the solvent. A final DMSO concentration of less than 0.5% is generally recommended.
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the desired final concentrations of this compound for your experiment (e.g., a range from 1 µM to 100 µM).
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Example Dilution: To make 1 mL of 100 µM this compound:
-
Pipette 990 µL of pre-warmed complete cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution.
-
Vortex gently to mix. The final DMSO concentration will be 0.1%.
-
-
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to distinguish the effects of this compound from any effects of the solvent.
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Note: As specific working concentrations for this compound in cytotoxicity assays are not widely published, it is recommended to perform a dose-response experiment with a broad range of concentrations to determine the IC50 value for your cell line of interest.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
This compound working solutions (prepared as in section 3.2)
-
Vehicle control (medium with DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Thiazide-Like Diuretics
The primary mechanism of action for this compound, as a thiazide-like diuretic, is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay with this compound.
Caption: Workflow for a cytotoxicity assay.
References
Application Notes and Protocols for Fenquizone Efficacy Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Methodologies for Evaluating the Efficacy of Fenquizone
Introduction
This compound is a quinazoline-based sulfonamide diuretic primarily utilized in the management of hypertension and edema.[1] Its mechanism of action is comparable to that of thiazide diuretics, with its primary site of action being the cortical diluting segment of the nephron.[2] this compound elicits its diuretic effect by increasing the excretion of sodium and potassium.[2] Notably, its long-term antihypertensive efficacy has been linked to its influence on the renin-angiotensin-aldosterone system (RAAS), where it can lead to a reduction in forearm vascular resistance.[3] The response to this compound can be influenced by the patient's aldosterone levels.[3] These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies of this compound, encompassing both in vitro and in vivo methodologies.
Hypothesized Signaling Pathway of this compound
This compound is thought to exert its effects by modulating ion transport in the renal tubules, which in turn affects blood pressure and fluid balance. A key aspect of its action involves the interplay with aldosterone, a hormone crucial for sodium and potassium regulation. The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of this compound.
In Vitro Efficacy Studies
Protocol: Isolated Perfused Renal Tubule Assay
This protocol is designed to directly assess the effect of this compound on ion and water transport in the cortical diluting segment of the nephron.
Objective: To determine the direct inhibitory effect of this compound on Na+ and Cl- transport in isolated renal tubules.
Materials:
-
Collagenase
-
Dissection microscope
-
Perfusion pipettes
-
Constant temperature bath
-
Perfusion solution (Krebs-Ringer bicarbonate buffer)
-
This compound stock solution
-
Ion-selective electrodes (Na+, Cl-, K+)
-
Osmometer
Procedure:
-
Isolate kidneys from a suitable animal model (e.g., rabbit).
-
Prepare thin kidney slices (<1 mm).
-
Under a dissection microscope, identify and dissect individual cortical diluting segments.
-
Transfer the isolated tubule to a temperature-controlled chamber containing perfusion solution.
-
Mount the tubule on a perfusion pipette and collect the perfusate from the other end.
-
Establish a baseline perfusion rate and collect samples for ion and osmolality measurements.
-
Introduce this compound into the perfusion solution at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Collect perfusate samples at each concentration after an equilibration period.
-
Measure Na+, Cl-, and K+ concentrations using ion-selective electrodes.
-
Measure the osmolality of the collected fluid.
Data Presentation:
| This compound Conc. (µM) | Na+ Transport (nmol/min/mm) | Cl- Transport (nmol/min/mm) | K+ Transport (nmol/min/mm) | Transepithelial Voltage (mV) | Osmolality (mOsm/kg) |
| 0 (Control) | |||||
| 1 | |||||
| 10 | |||||
| 100 |
Protocol: Patch Clamp Electrophysiology on Renal Epithelial Cells
This protocol aims to investigate the interaction of this compound with specific ion channels, particularly potassium channels, which may contribute to its diuretic effect.
Objective: To characterize the effect of this compound on potassium channel activity in renal epithelial cells.
Materials:
-
Renal epithelial cell line (e.g., MDCK)
-
Cell culture reagents
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Intracellular and extracellular recording solutions
-
This compound stock solution
Procedure:
-
Culture renal epithelial cells to an appropriate confluency.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ.
-
Fill the pipette with intracellular solution and the bath with extracellular solution.
-
Under microscopic guidance, form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Establish a whole-cell recording configuration.
-
Record baseline potassium channel currents under voltage-clamp conditions.
-
Perfuse the cell with extracellular solution containing various concentrations of this compound.
-
Record changes in potassium current amplitude and kinetics.
-
Analyze the current-voltage relationship to determine the effect of this compound on channel conductance and gating.
Data Presentation:
| This compound Conc. (µM) | Peak K+ Current (pA) at +60mV | Steady-State K+ Current (pA) at +60mV | Channel Conductance (nS) | Half-activation Voltage (V1/2) |
| 0 (Control) | ||||
| 1 | ||||
| 10 | ||||
| 100 |
In Vivo Efficacy Studies
Protocol: Diuretic and Saluretic Activity in a Hypertensive Rat Model
This protocol evaluates the diuretic, natriuretic, and antihypertensive effects of this compound in a well-established animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Objective: To assess the dose-dependent effects of this compound on urine output, electrolyte excretion, and blood pressure in hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Metabolic cages for urine collection
-
Oral gavage needles
-
This compound suspension
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard diuretic (e.g., hydrochlorothiazide)
-
Flame photometer or ion-selective electrodes
-
Blood pressure monitoring system (e.g., tail-cuff method)
-
ELISA kits for aldosterone and renin
Procedure:
-
Acclimatize SHRs to metabolic cages.
-
Divide rats into groups: Vehicle control, this compound (low, medium, high dose), and standard diuretic.
-
Administer the respective treatments orally via gavage.
-
Collect urine over a 24-hour period.
-
Measure total urine volume.
-
Analyze urine samples for Na+, K+, and Cl- concentrations.
-
Measure systolic and diastolic blood pressure before and at multiple time points after treatment.
-
At the end of the study, collect blood samples to measure plasma renin activity and aldosterone concentration.
Experimental Workflow:
Caption: Workflow for in vivo diuretic efficacy study.
Data Presentation:
Table 1: 24-Hour Urine Parameters
| Treatment Group | Urine Volume (mL/24h) | Na+ Excretion (mmol/24h) | K+ Excretion (mmol/24h) | Cl- Excretion (mmol/24h) | Na+/K+ Ratio |
| Vehicle | |||||
| This compound (Low Dose) | |||||
| This compound (Med Dose) | |||||
| This compound (High Dose) | |||||
| Standard Diuretic |
Table 2: Hemodynamic and Hormonal Parameters
| Treatment Group | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Plasma Renin Activity (ng/mL/h) | Plasma Aldosterone (pg/mL) |
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (Med Dose) | ||||
| This compound (High Dose) | ||||
| Standard Diuretic |
Logical Relationship of Experimental Readouts
The data obtained from these diverse experiments can be integrated to build a comprehensive understanding of this compound's efficacy. The logical flow from molecular interactions to physiological outcomes is depicted below.
Caption: Logical flow from mechanism to efficacy.
Conclusion
The protocols and frameworks detailed in these application notes provide a robust starting point for the preclinical evaluation of this compound. By systematically investigating its effects from the molecular to the whole-organism level, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data suitable for advancing drug development programs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and humoral effects of chronic antihypertensive treatment with this compound: importance of aldosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenquizone Stock Solution Preparation and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquizone is a quinazolinone-based diuretic agent that functions by inhibiting sodium reabsorption in the cortical diluting segment of the nephron, an action similar to that of thiazide diuretics.[1][2] Its use in preclinical and clinical research necessitates the preparation of accurate and stable stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and the assessment of their stability, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂ClN₃O₃S | [1][3] |
| Molecular Weight | 337.78 g/mol | [3] |
| Appearance | White to off-white solid | |
| Water Solubility | Insoluble | |
| DMSO Solubility | 100 mg/mL (with sonication) |
This compound Stock Solution Preparation
The selection of an appropriate solvent is critical for preparing a stable stock solution. Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for achieving a high concentration stock solution.
Recommended Solvents and Concentrations
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≤ 100 mg/mL (296.05 mM) | Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO to avoid hygroscopic effects on solubility. |
| Ethanol | Solubility data not readily available. | It is recommended to perform a solubility test to determine the maximum concentration. |
| Methanol | Solubility data not readily available. | It is recommended to perform a solubility test to determine the maximum concentration. |
| Acetonitrile | Solubility data not readily available. | It is recommended to perform a solubility test to determine the maximum concentration. |
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mL stock solution of 100 mM this compound in DMSO.
Materials:
-
This compound powder (M.W. 337.78 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
15 mL conical tube or appropriate vial
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 337.78 g/mol = 0.33778 g (or 337.78 mg)
-
-
Weighing: Accurately weigh 337.78 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Solvent Addition: Add approximately 8 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the mixture for 1-2 minutes.
-
If the solid does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minute intervals. Check for dissolution after each interval. Gentle warming to 37°C may also aid dissolution.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add DMSO to reach a final volume of 10 mL.
-
Homogenization and Storage: Vortex the solution thoroughly to ensure homogeneity. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.
Stability of this compound Stock Solutions
The stability of the this compound stock solution is crucial for the reliability of experimental results. Stability can be influenced by solvent, storage temperature, light exposure, and time.
Recommended Storage Conditions
| Solvent | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Protocol for Assessing this compound Stability (Forced Degradation Study)
A forced degradation study is essential to develop a stability-indicating analytical method. This involves subjecting the this compound solution to various stress conditions to generate potential degradation products.
Experimental Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies on this compound.
Methodology:
-
Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v).
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 80°C.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 80°C.
-
Oxidative Degradation: Mix equal volumes of the test solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose both the solid this compound powder and the test solution to 80°C in a calibrated oven.
-
Photolytic Degradation: Expose the test solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC-UV/MS method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Suggested HPLC Parameters (To be optimized for this compound):
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Mechanism of Action of this compound
This compound exerts its diuretic effect by acting on the nephron, the functional unit of the kidney.
Caption: Mechanism of action of this compound in the nephron.
This compound primarily targets the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule (specifically the cortical diluting segment). By inhibiting this transporter, it prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This increased solute concentration in the tubule leads to an osmotic effect, drawing more water to be excreted in the urine, thus producing a diuretic effect.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and stability assessment of this compound stock solutions. Adherence to these guidelines will ensure the integrity of the compound and the generation of high-quality, reproducible data in research and development settings. It is recommended to perform initial solubility and stability tests to optimize conditions for specific experimental needs.
References
Application of Fenquizone in Edema Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenquizone is a quinazoline-sulfonamide derivative that functions as a low-ceiling diuretic, primarily indicated for the treatment of edema and hypertension.[1] Its pharmacological activity is comparable in magnitude and duration to that of thiazide diuretics.[2] this compound exerts its effects by acting on the cortical diluting segment of the nephron, leading to increased excretion of sodium, potassium, and water.[2] This document provides detailed application notes and protocols for researchers interested in investigating the efficacy of this compound in preclinical edema research models.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action as a diuretic involves the inhibition of sodium and chloride reabsorption in the kidneys.[2] As a thiazide-like diuretic, it is proposed to target the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells. By blocking this transporter, this compound reduces the reabsorption of sodium and chloride from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubules, causing more water to be retained in the urine, thus producing a diuretic effect.
Caption: Proposed signaling pathway of this compound in a distal convoluted tubule cell.
Application in Edema Research Models
While specific studies on this compound in inflammatory edema models are not widely published, its diuretic properties make it a candidate for investigation in such models. The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation used for screening anti-inflammatory and anti-edema drugs.[3]
Carrageenan-Induced Paw Edema Model in Rats
This model is used to assess the ability of a compound to reduce acute inflammation and edema. Edema is induced by injecting carrageenan, a phlogistic agent, into the sub-plantar tissue of a rat's hind paw. The resulting inflammatory response is characterized by a biphasic swelling. The early phase (first few hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is associated with the production of prostaglandins and the infiltration of polymorphonuclear leukocytes.
Experimental Protocols
Materials
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or a reference diuretic like Furosemide
-
Pletysmometer or digital calipers
-
Syringes and needles
Experimental Workflow
References
Troubleshooting & Optimization
Fenquizone Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fenquizone dosage for maximum diuretic effect. The following information is intended for investigational use only.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
| Question | Answer |
| Why am I observing a diminished diuretic response over time with repeated dosing? | This phenomenon, known as diuretic resistance or the "braking effect," can occur due to several factors. The body may activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system, leading to sodium and water retention. Additionally, structural changes in the nephron, like hypertrophy of distal tubule cells, can occur with chronic diuretic use, reducing drug efficacy. To mitigate this, consider a washout period between experiments or using a combination therapy approach in your study design. |
| My results show high variability in urine output between animals in the same dose group. What are the possible causes? | High inter-individual variability is common in diuretic studies. Ensure that all animals are properly hydrated and acclimated to the metabolic cages before the experiment begins. Factors such as stress, minor differences in hydration status, and variations in food consumption can significantly impact urine output. Standardize your experimental conditions as much as possible, including housing, diet, and handling procedures. Increasing the number of animals per group can also help improve the statistical power of your study. |
| I am not observing a clear dose-response relationship. What should I do? | If you are not seeing a graded increase in diuresis with increasing doses of this compound, several factors could be at play. It's possible the doses selected are on the plateau of the dose-response curve, where maximal effect is already achieved. Conversely, the doses may be too low to elicit a significant response. It is recommended to perform a pilot study with a wide range of doses to identify the therapeutic window. Also, ensure the drug formulation is properly prepared and administered to guarantee accurate dosing. |
| How can I differentiate between natriuretic and aquaretic effects? | To distinguish between the excretion of sodium (natriuresis) and free water (aquaresis), it is essential to measure both urine volume and electrolyte concentrations (sodium and potassium). A true diuretic effect involves an increase in both water and solute excretion. Calculating the osmolar clearance and free water clearance can provide a quantitative measure of the aquaretic effect. |
| What is the expected impact of this compound on potassium excretion? | As a thiazide-like diuretic, this compound is expected to increase potassium excretion (kaliuresis) alongside sodium excretion. This is due to the increased delivery of sodium to the distal tubules, which enhances the exchange of sodium for potassium. It is crucial to monitor urinary potassium levels to assess the risk of hypokalemia, a common side effect of this class of diuretics. |
Data Presentation: Dose-Response Relationship of this compound
Since specific dose-response data for this compound is limited in publicly available literature, the following table presents a representative dose-response relationship for a thiazide-like diuretic in a rat model, based on known pharmacological principles. This data is intended to serve as a guide for designing dose-finding studies.
| Dose (mg/kg) | Urine Output (mL/24h) | Sodium Excretion (mmol/24h) | Potassium Excretion (mmol/24h) |
| Vehicle Control | 10.5 ± 1.2 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 0.1 | 12.8 ± 1.5 | 2.0 ± 0.4 | 1.0 ± 0.3 |
| 1 | 18.2 ± 2.1 | 3.5 ± 0.6 | 1.5 ± 0.4 |
| 10 | 25.6 ± 2.8 | 5.8 ± 0.9 | 2.2 ± 0.5 |
| 50 | 26.1 ± 3.0 | 6.0 ± 1.1 | 2.3 ± 0.6 |
| 100 | 26.3 ± 3.2 | 6.1 ± 1.2 | 2.4 ± 0.7 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol for Determining the Dose-Response of this compound's Diuretic Effect in Rats
1. Objective: To establish a dose-response curve for the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
2. Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Metabolic cages
-
Standard rat chow and drinking water
-
Analytical equipment for measuring sodium and potassium concentrations (e.g., flame photometer or ion-selective electrodes)
3. Animal Preparation:
-
Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment to minimize stress-induced variations.
-
Provide free access to standard chow and water during acclimation.
-
18 hours before the experiment, withhold food but continue to provide water ad libitum.
4. Experimental Procedure:
-
Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group and at least 4-5 this compound dose groups (e.g., 0.1, 1, 10, 50, 100 mg/kg).
-
Administer the vehicle or the assigned dose of this compound orally via gavage.
-
Immediately after administration, place the rats back into the metabolic cages.
-
Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, 8-24h) for a total of 24 hours.
-
Record the total urine volume for each collection period.
-
At the end of the 24-hour period, measure the concentration of sodium and potassium in the collected urine samples for each rat.
5. Data Analysis:
-
Calculate the total urine output, sodium excretion, and potassium excretion for each animal over the 24-hour period.
-
Express the results as mean ± standard error of the mean (SEM) for each group.
-
Plot the mean diuretic, natriuretic, and kaliuretic responses against the logarithm of the this compound dose to generate dose-response curves.
-
Determine the ED50 (the dose that produces 50% of the maximal effect) for each parameter.
Mandatory Visualizations
Signaling Pathway of Thiazide-Like Diuretics
Thiazide-like diuretics, such as this compound, exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway.
Caption: WNK-SPAK/OSR1 signaling pathway and the inhibitory action of this compound on NCC.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the key steps in conducting a dose-response study for this compound.
Caption: Workflow for evaluating the diuretic dose-response of this compound in a rat model.
Fenquizone Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Fenquizone insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a diuretic drug belonging to the quinazolinone sulfonamide class, structurally related to metolazone.[1][2] Like many pharmaceutical compounds, it is classified as poorly soluble in water, which can present significant challenges for in vitro experiments, formulation development, and achieving desired bioavailability.[3][4] Addressing its insolubility is a critical step in preclinical and clinical research.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Understanding the fundamental properties of this compound is essential for developing effective solubilization strategies.
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C₁₄H₁₂ClN₃O₃S | - |
| Molecular Weight | 337.78 g/mol | - |
| Aqueous Solubility | Practically insoluble in water | Direct dissolution in aqueous buffers is not feasible at significant concentrations. |
| pKa | 9.98 ± 0.60 (Predicted) | As a weak acid, its solubility is highly dependent on the pH of the solution.[5] |
| Predicted LogP | 1.8 | Indicates a degree of lipophilicity, suggesting that co-solvents may be effective. |
| Chemical Class | Sulfonamide | Experience with other sulfonamides can inform solubilization strategies. |
| Stability | Moisture sensitive | Storage and handling require dry conditions. |
Q3: How does pH affect the solubility of this compound?
As a weak acid, this compound's solubility in aqueous solutions is expected to increase significantly as the pH rises above its pKa. At a pH below the pKa, the molecule will be predominantly in its neutral, less soluble form. When the pH is raised, the sulfonamide group can deprotonate, forming a more soluble salt. Therefore, adjusting the pH is a primary strategy for dissolving this compound.
Q4: What are the general approaches to solubilizing poorly soluble drugs like this compound?
Several techniques can be employed to overcome the solubility challenges of compounds like this compound. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution to ionize the drug.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.
Q5: Are there any known stability issues with this compound in solution?
This compound is listed as moisture-sensitive. Additionally, sulfonamide-containing drugs can be susceptible to degradation under certain conditions. Studies on other sulfonamides have shown that they are generally stable at neutral to alkaline pH but can undergo hydrolysis under acidic conditions. Thiazide diuretics, which are structurally related, have been shown to degrade at elevated temperatures and pH, as well as upon exposure to UV light. Therefore, it is recommended to prepare this compound solutions fresh and protect them from light. A forced degradation study could provide more specific insights into its stability profile.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Problem 1: this compound powder does not dissolve in my aqueous buffer.
-
Cause: this compound is practically insoluble in neutral aqueous solutions.
-
Solution Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Problem 2: My this compound solution is cloudy or precipitates over time.
-
Cause: The concentration of this compound may be above its solubility limit in the final solution, or the solution may be unstable.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the final solution remains sufficiently high to keep this compound ionized and dissolved.
-
Reduce Final Concentration: The concentration of this compound may be too high for the chosen solvent system. Try preparing a more dilute solution.
-
Increase Co-solvent Percentage: If using a co-solvent like DMSO, the final percentage in the aqueous solution may be too low. However, be mindful that high concentrations of organic solvents can be toxic in cell-based assays.
-
Heat and/or Sonication: Gentle heating or sonication can sometimes help dissolve precipitates, but be cautious as this may also accelerate degradation.
-
Fresh Preparation: this compound solutions should ideally be prepared fresh for each experiment to minimize the risk of degradation-related precipitation.
-
Problem 3: I need to prepare a stock solution of this compound for my experiments.
-
Challenge: Preparing a concentrated stock solution that remains stable and can be easily diluted into aqueous media.
-
Recommended Approach: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock in DMSO is a common starting point for many poorly soluble compounds. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Solubilization using Co-solvents and Surfactants
This protocol is adapted from formulations designed to achieve a high concentration of this compound in a solution suitable for in vivo studies.
Objective: To prepare a ≥ 2.5 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Add each solvent sequentially to the this compound powder in the following proportions:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Quantitative Data Summary:
| Component | Percentage | Role |
| DMSO | 10% | Co-solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Aqueous vehicle |
| Final Concentration | ≥ 2.5 mg/mL | Clear Solution |
Protocol 2: Solubilization using Cyclodextrin
This protocol utilizes a cyclodextrin to enhance the solubility of this compound.
Objective: To prepare a ≥ 2.5 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add each solvent sequentially to the this compound powder in the following proportions:
-
10% DMSO
-
90% of the 20% SBE-β-CD in saline solution
-
-
Vortex or sonicate until a clear solution is obtained.
Quantitative Data Summary:
| Component | Percentage | Role |
| DMSO | 10% | Co-solvent |
| 20% SBE-β-CD in Saline | 90% | Complexing agent/Aqueous vehicle |
| Final Concentration | ≥ 2.5 mg/mL | Clear Solution |
Protocol 3: General Method for Preparing a Stock Solution in DMSO
This protocol outlines a standard procedure for creating a high-concentration stock solution for general laboratory use.
Objective: To prepare a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 337.78 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Appropriate glassware and pipettes
Procedure:
-
Weigh out 3.38 mg of this compound powder.
-
Transfer the powder to a suitable vial.
-
Add 1 mL of DMSO to the vial.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Store the stock solution at -20°C in aliquots.
Caption: Workflow for preparing a 10 mM this compound stock in DMSO.
References
Fenquizone Stability and Analysis Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing Fenquizone degradation in long-term studies. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is showing a decrease in concentration over time, even when stored at the recommended temperature. What could be the cause?
A1: Several factors could contribute to the degradation of your this compound stock solution. Firstly, ensure that the solvent used is appropriate and that the solution is protected from light, as this compound may be susceptible to photolysis. Secondly, consider the pH of your solution; extreme pH values can catalyze hydrolysis of the sulfonamide or quinazolinone functional groups. Finally, repeated freeze-thaw cycles can also contribute to degradation. For long-term storage, it is advisable to aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Q2: I am observing unexpected peaks in my chromatogram when analyzing aged this compound samples. How can I identify if these are degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you should perform forced degradation studies on a fresh sample of this compound.[1][2] By subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, you can intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your aged sample can help in identifying the unknown peaks. Further characterization of these peaks can be achieved using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation during sample preparation, work with samples expeditiously and at low temperatures whenever possible. Protect samples from light by using amber vials or covering them with aluminum foil. The choice of diluent is also critical; a neutral, buffered solution is often preferable to acidic or basic diluents. During analysis, ensure that the mobile phase is compatible with this compound and that the run time is optimized to prevent on-column degradation.
Q4: What are the most common degradation pathways for this compound?
A4: Based on its chemical structure, which includes a quinazolinone ring and a sulfonamide group, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond in the quinazolinone ring and the sulfonamide group can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or photochemical reactions of the aromatic rings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound Assay in Stability Samples | Hydrolysis due to inappropriate pH. | Maintain the pH of the sample solution between 6.0 and 7.5. |
| Oxidation. | Purge samples and solvents with nitrogen to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the analytical method. | |
| Photodegradation. | Protect samples from light at all stages of handling and analysis by using amber glassware or light-blocking covers. | |
| Appearance of Extraneous Peaks in Chromatogram | Co-elution of degradation products with the main peak. | Optimize the chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry to achieve better separation. |
| Injection of a degradant formed in the autosampler. | Decrease the residence time of the sample in the autosampler or use a cooled autosampler. | |
| Poor Peak Shape for this compound | Interaction of this compound with active sites on the column. | Use a column with end-capping or add a competing amine to the mobile phase (e.g., triethylamine) to reduce peak tailing. |
| Inconsistent Results Between Replicates | Incomplete dissolution of this compound. | Ensure complete dissolution by using appropriate sonication or vortexing. Verify the solubility of this compound in your chosen diluent. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Major Degradation Products (DP) Observed |
| 0.1 M HCl (80°C, 24h) | 15.2% | DP1, DP2 |
| 0.1 M NaOH (80°C, 24h) | 28.5% | DP1, DP3 |
| 10% H₂O₂ (RT, 24h) | 12.8% | DP4, DP5 |
| Thermal (105°C, 48h) | 8.5% | DP1 |
| Photolytic (ICH Q1B) | 22.1% | DP6, DP7 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.
Table 2: Stability of this compound in Different Solvents at Room Temperature (Protected from Light)
| Solvent | % Recovery after 7 days |
| Acetonitrile | 99.5% |
| Methanol | 98.2% |
| DMSO | 97.5% |
| Water (pH 7.0) | 96.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Dissolve the stressed solid in acetonitrile to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 100 µg/mL solution in the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer pH 6.5 (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Method Validation:
-
Specificity: Analyze blank, placebo, this compound standard, and forced degradation samples to demonstrate that the method is free from interference and can separate this compound from its degradation products.
-
Linearity: Prepare a series of this compound solutions over the range of 1-200 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, by different analysts, and on different instruments. The RSD should be <2%.
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the impact on the results. The method should remain reliable under these variations.
-
Visualizations
Caption: Workflow for investigating this compound degradation.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Fenquizone Oral Gavage Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Fenquizone in oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for oral bioavailability?
A1: While not definitively published, based on its physicochemical properties of low aqueous solubility and a human pharmacokinetic study suggesting ready absorption, this compound is anticipated to be a BCS Class II compound.[1] This classification is critical as it indicates that the drug possesses high intestinal permeability but is limited by its poor solubility and slow dissolution rate.[2][3] For BCS Class II drugs, the primary strategy to enhance oral bioavailability is to improve the dissolution rate and concentration of the drug in the gastrointestinal fluids.[2][3]
Q2: My preliminary in vivo studies with a simple this compound suspension in water or saline show low and variable exposure. What is the likely cause?
A2: Low and variable exposure with a simple aqueous suspension of this compound is expected due to its poor aqueous solubility. This can lead to several issues:
-
Incomplete Dissolution: A significant portion of the administered dose may not dissolve in the gastrointestinal tract and will pass through without being absorbed.
-
Particle Agglomeration: this compound particles may clump together in the vehicle, reducing the effective surface area for dissolution.
-
Inconsistent Wetting: Poor wetting of the drug particles can further slow down the dissolution process.
-
Dose Inaccuracy: Inhomogeneous suspension can lead to inconsistent dosing between animals.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound for oral gavage administration?
A3: The main approaches for improving the oral bioavailability of a BCS Class II drug like this compound focus on increasing its dissolution rate and apparent solubility in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction:
-
Micronization: Reducing particle size to the micron range to increase surface area.
-
Nanonization (Nanosuspensions): Further reducing particle size to the nanometer range, which dramatically increases the surface area and dissolution velocity.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, like the gastrointestinal fluids. This enhances the solubilization and absorption of the drug.
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes that enhance the solubility of the drug.
Troubleshooting Guides
Poor or Variable Bioavailability with this compound Formulations
| Observed Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Cmax and AUC | Inadequate dissolution rate of this compound from the formulation. | - Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micron or nano-sized).- Switch to an enabling formulation: Consider developing an amorphous solid dispersion (ASD) or a lipid-based formulation (SEDDS/SMEDDS) to improve dissolution. |
| High Inter-Animal Variability in Pharmacokinetic Parameters | Inhomogeneous suspension leading to inconsistent dosing.Variable dissolution and absorption in the GI tract. | - Improve Suspension Homogeneity: Use appropriate suspending agents (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and wetting agents (e.g., 0.1% w/v Tween 80). Ensure continuous stirring during dosing.- Adopt a more robust formulation: ASDs and SEDDS formulations can provide more consistent in vivo performance compared to simple suspensions. |
| Non-linear Dose Proportionality | Saturation of dissolution or absorption at higher doses. | - Enhance Solubility: Employing a formulation strategy that significantly increases the solubility of this compound, such as an ASD or SEDDS, can help maintain dose proportionality over a wider range. |
| Precipitation of the Drug in the GI Tract | The drug precipitates out of the formulation upon dilution with gastrointestinal fluids. This is a common issue with supersaturating systems like ASDs and some SEDDS. | - Incorporate a Precipitation Inhibitor: For ASDs, the carrier polymer (e.g., HPMC-AS, PVP VA) serves this function. For SEDDS, the addition of polymers like HPMC can help maintain a supersaturated state. |
Formulation-Specific Troubleshooting
| Formulation Type | Observed Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Nanosuspension | Particle aggregation or crystal growth upon storage. | Inadequate stabilization of the nanoparticles. | - Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., surfactants like Tween 80, poloxamers; polymers like HPMC, PVP).- Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization. |
| Amorphous Solid Dispersion (ASD) | Recrystallization of the amorphous drug during storage or in the gavage vehicle. | - Inappropriate polymer selection.- High drug loading.- Moisture uptake. | - Polymer Screening: Select a polymer that has good miscibility with this compound and can inhibit its crystallization (e.g., PVP, HPMC, HPMC-AS).- Optimize Drug Loading: Reduce the drug-to-polymer ratio.- Storage: Store the ASD under dry conditions. For oral gavage, consider non-aqueous vehicles or polymers with pH-dependent solubility if aqueous vehicles are causing recrystallization. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Poor self-emulsification or large droplet size upon dilution. | - Unoptimized ratio of oil, surfactant, and co-solvent.- Inappropriate excipient selection. | - Systematic Screening: Use ternary phase diagrams to identify the optimal ratios of components that form stable micro- or nano-emulsions.- Excipient Selection: Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound and form stable emulsions. |
Data Presentation
The following tables present hypothetical pharmacokinetic and solubility data for this compound to illustrate the potential impact of different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Gavage of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension (0.5% CMC) | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 350 | 100 |
| Nanosuspension | 450 ± 90 | 2.0 ± 0.5 | 3600 ± 700 | 300 |
| Amorphous Solid Dispersion (ASD) | 700 ± 120 | 1.5 ± 0.5 | 6000 ± 1100 | 500 |
| SEDDS | 950 ± 150 | 1.0 ± 0.5 | 7800 ± 1300 | 650 |
Table 2: Hypothetical Aqueous Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| 0.1 N HCl (pH 1.2) | < 1 |
| Phosphate Buffer (pH 6.8) | 1 - 2 |
| Phosphate Buffer (pH 6.8) with 0.5% Tween 80 | 15 - 20 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 10 - 15 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 50 - 70 |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., polyvinylpyrrolidone K30 (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS)), and a volatile organic solvent (e.g., methanol, acetone, or a mixture thereof).
-
Procedure:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
The obtained solid is the this compound ASD. Gently grind and sieve the ASD to obtain a uniform powder.
-
For oral gavage, suspend the ASD powder in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water) to the desired concentration immediately before administration.
-
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS), a surfactant (e.g., Cremophor® EL, Kolliphor® RH 40), and a co-solvent (e.g., Transcutol® HP, PEG 400).
-
Procedure:
-
Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of the selected excipients.
-
Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagrams (e.g., 30:50:20 w/w/w).
-
Add this compound to the SEDDS vehicle to achieve the desired final concentration (e.g., 20 mg/mL).
-
Gently heat the mixture to approximately 40°C while stirring until the this compound is completely dissolved and the solution is clear and homogenous.
-
The resulting solution is the this compound SEDDS, which can be directly administered via oral gavage.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound oral bioavailability.
References
Technical Support Center: Fenquizone Animal Model Studies
Disclaimer: this compound is a less commonly studied diuretic. Therefore, this guide also incorporates strategies based on the broader class of thiazide-like diuretics, to which this compound is pharmacologically similar[1][2]. The following information is for research purposes only and does not constitute veterinary or medical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side effects of this compound in animal models?
A1: Based on its action as a thiazide-like diuretic, the primary side effects of this compound in animal models such as rats and mice are related to electrolyte and fluid imbalance[1][3]. These include:
-
Hypokalemia: A decrease in blood potassium levels is the most common adverse effect of thiazide diuretics[4]. This occurs due to increased potassium excretion in the urine.
-
Hyponatremia: A reduction in blood sodium levels can occur, although it is generally less frequent than hypokalemia.
-
Dehydration: Due to the diuretic effect, excessive fluid loss can lead to dehydration if not properly monitored.
-
Metabolic Alkalosis: This can occur as a result of increased hydrogen ion excretion in the kidneys, often in conjunction with hypokalemia.
-
Hyperuricemia: Thiazide diuretics can increase uric acid reabsorption, potentially leading to elevated blood uric acid levels.
-
Hyperglycemia: An increase in blood glucose levels has been observed with thiazide diuretics, which may be linked to hypokalemia-induced reductions in insulin secretion.
Q2: How can I monitor for these side effects during my experiment?
A2: Regular monitoring is crucial. We recommend the following schedule:
-
Baseline Measurements: Before starting this compound administration, collect blood and urine samples to establish baseline values for all relevant parameters.
-
Acute Phase (First 3 weeks): Monitor serum electrolytes (especially potassium) and creatinine closely. Blood samples should be taken every 5-7 days. Daily monitoring of water intake, urine output, and body weight is also recommended.
-
Chronic Phase: After the initial three weeks, monitoring frequency can be reduced to every 2-4 weeks, depending on the stability of the animal's condition and the experimental design.
Q3: What are the clinical signs of hypokalemia in rodents?
A3: While often asymptomatic in mild cases, severe hypokalemia in rodents can manifest as:
-
Muscle weakness and lethargy.
-
Reduced food and water intake.
-
Cardiac arrhythmias, which may require electrocardiogram (ECG) monitoring to detect.
Q4: Can I co-administer other agents to prevent hypokalemia?
A4: Yes, several strategies can be employed:
-
Potassium Supplementation: The most direct approach is to supplement the diet or drinking water with potassium chloride (KCl).
-
Potassium-Sparing Diuretics: Co-administration with a potassium-sparing diuretic like amiloride or spironolactone can counteract the potassium-wasting effects of this compound.
-
ACE Inhibitors or ARBs: These drugs can also help to mitigate potassium loss.
Troubleshooting Guides
Issue 1: Severe Hypokalemia Detected (Serum K+ < 3.0 mEq/L)
| Potential Cause | Troubleshooting Steps |
| High dose of this compound | 1. Immediately reduce the dose of this compound. 2. Administer a potassium supplement (e.g., potassium chloride in drinking water). 3. Monitor serum potassium levels daily until they return to the normal range. 4. Consider co-administration with a potassium-sparing diuretic for the remainder of the study. |
| Inadequate dietary potassium | 1. Ensure the standard rodent chow has adequate potassium content. 2. If necessary, switch to a potassium-enriched diet. |
| Synergistic drug effects | 1. Review all co-administered drugs for potential interactions that could exacerbate potassium loss. |
Issue 2: Signs of Dehydration (e.g., >10% body weight loss, lethargy)
| Potential Cause | Troubleshooting Steps |
| Excessive diuresis | 1. Temporarily halt this compound administration. 2. Provide supplemental hydration (e.g., subcutaneous injection of sterile saline). 3. Monitor body weight and hydration status closely. 4. Once the animal is rehydrated, consider restarting this compound at a lower dose. |
| Insufficient water intake | 1. Ensure free access to drinking water at all times. 2. If using automated watering systems, check for blockages. |
Data Presentation
Table 1: Example of Serum Electrolyte Changes in a Rat Model Following this compound Administration
| Treatment Group | N | Baseline K+ (mEq/L) | Week 2 K+ (mEq/L) | Baseline Na+ (mEq/L) | Week 2 Na+ (mEq/L) |
| Vehicle Control | 6 | 4.5 ± 0.3 | 4.4 ± 0.2 | 142 ± 2 | 141 ± 3 |
| This compound (20 mg/kg) | 6 | 4.6 ± 0.2 | 3.1 ± 0.4* | 143 ± 3 | 138 ± 2 |
| This compound + KCl | 6 | 4.5 ± 0.3 | 4.2 ± 0.3** | 142 ± 2 | 140 ± 3 |
*p < 0.05 compared to Vehicle Control. **p < 0.05 compared to this compound alone. Data are presented as mean ± SD.
Table 2: Example of Urine Output and Electrolyte Excretion in a Mouse Model
| Treatment Group | N | 24h Urine Volume (mL) | 24h K+ Excretion (µEq) | 24h Na+ Excretion (µEq) |
| Vehicle Control | 8 | 1.8 ± 0.5 | 150 ± 30 | 200 ± 40 |
| This compound (10 mg/kg) | 8 | 4.2 ± 0.8 | 350 ± 50 | 500 ± 60 |
| This compound + Amiloride | 8 | 4.0 ± 0.7 | 170 ± 40** | 520 ± 55* |
*p < 0.05 compared to Vehicle Control. **p < 0.05 compared to this compound alone. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Monitoring and Mitigation of Hypokalemia in a Rat Model
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment for acclimatization.
-
Baseline Sampling: Collect 24-hour urine and a blood sample via tail vein for baseline electrolyte analysis.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (dose to be determined by study objectives), administered orally once daily.
-
Group 3: this compound (same dose as Group 2) + Potassium Chloride (KCl) supplement in drinking water (e.g., 0.5% w/v).
-
-
Monitoring:
-
Record body weight, food intake, and water consumption daily.
-
Collect 24-hour urine samples on days 7, 14, and 21 for volume and electrolyte analysis.
-
Collect blood samples on days 7, 14, and 21 for serum electrolyte analysis.
-
-
Analysis: Analyze serum and urine for sodium and potassium concentrations using a flame photometer or ion-selective electrode analyzer.
Protocol 2: Assessment of Dehydration and Renal Function
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Baseline Measurements: Measure baseline body weight and collect a blood sample for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Treatment: Administer this compound or vehicle orally.
-
Hydration Status Monitoring:
-
Monitor body weight daily. A loss of >10% from baseline may indicate significant dehydration.
-
Perform a skin turgor test daily by gently pinching the skin over the scruff. Delayed return to the normal position indicates dehydration.
-
-
Renal Function Assessment:
-
At the end of the study period (or at predetermined time points), collect a terminal blood sample via cardiac puncture.
-
Centrifuge the blood to obtain serum and measure creatinine and BUN levels. An elevation in these markers can indicate dehydration or renal impairment.
-
Visualizations
Caption: Mechanism of this compound-induced diuresis and common side effects.
Caption: Experimental workflow for monitoring and managing hypokalemia.
References
Enhancing the stability of Fenquizone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful use of Fenquizone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to cell culture?
This compound is a quinazolinone sulphonamide-based diuretic. For cell culture applications, it's important to note its molecular weight of 337.8 g/mol and its classification as a thiazide-like diuretic. Its mechanism of action in vivo involves blocking sodium reabsorption in the kidney, but in vitro studies may explore other cellular effects.
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for maintaining the stability of this compound.
-
Solvent Selection: this compound is soluble in organic solvents such as DMSO.
-
Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This allows for minimal volumes to be added to your culture medium, keeping the final solvent concentration low (typically below 0.5%) to avoid cytotoxicity.
-
Storage Conditions: Store the DMSO stock solution in small, single-use aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) to minimize freeze-thaw cycles.[1] Protect the solution from light.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can contribute to the degradation of this compound in your experiments:
-
pH: The pH of the cell culture medium can influence the hydrolysis of sulfonamides. While many sulfonamides are relatively stable at neutral pH, acidic or alkaline conditions can accelerate degradation.[2][3]
-
Light Exposure: Sulfonamides are known to be susceptible to photodegradation.[1][4] It is crucial to minimize the exposure of this compound-containing media to light.
-
Reactive Oxygen Species (ROS): Components in the media or cellular metabolism can generate ROS, which may contribute to the degradation of the compound.
-
Temperature: Standard cell culture incubation at 37°C can accelerate chemical degradation compared to storage at lower temperatures.
-
Interactions with Media Components: Some components of cell culture media, such as certain vitamins or amino acids, can interact with and degrade sensitive compounds.
Q4: My this compound appears to be precipitating in the cell culture medium. What should I do?
Precipitation is a common issue with poorly soluble compounds when diluted into aqueous media.
-
Optimize Final Concentration: The most direct solution is to test a lower final concentration of this compound.
-
Improve Dilution Technique: When diluting the DMSO stock, add it to pre-warmed (37°C) media dropwise while gently vortexing or swirling. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Check for pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Ensure the pH of your culture medium is stable.
-
Consider Solubility Enhancers: For particularly challenging solubility issues, biocompatible surfactants like Pluronic F-68 can be added to the cell culture medium to help maintain solubility.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or No Biological Effect Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh working solutions for each experiment from a properly stored stock. - Minimize light exposure to the media containing this compound. - For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Precipitation of this compound | - Visually inspect the culture wells under a microscope for any signs of precipitation. - Perform a solubility test in your specific cell culture medium (see Experimental Protocols). - Reduce the final concentration of this compound. |
| Incorrect Drug Concentration | - Verify the calculations for your dilutions. - Ensure your pipettes are calibrated. |
| Cell Line Resistance | - The cell line you are using may not be sensitive to the effects of this compound. - Consider using a different cell line or a positive control compound known to elicit a response. |
Problem 2: High Variability Between Replicate Wells or Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uneven Compound Distribution | - Ensure thorough mixing of the media after adding the this compound stock solution. - When plating, ensure a homogenous cell suspension. |
| Inconsistent Degradation Rates | - Standardize the handling of this compound solutions to minimize variations in light and temperature exposure. |
| Edge Effects in Multi-Well Plates | - Avoid using the outer wells of the plate for experimental data, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Variability in Stock Solution | - Prepare a large batch of stock solution and aliquot it for single use to ensure consistency across experiments. |
Data Presentation
Due to the limited publicly available stability data for this compound in cell culture media, the following table is an illustrative example of how to present such data once obtained through experimentation.
Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 6 | 95% | 85% |
| 12 | 91% | 72% |
| 24 | 82% | 55% |
| 48 | 68% | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials and store at -80°C.
-
Prepare Working Solution: Immediately before use, thaw a single aliquot of the DMSO stock. Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Mix thoroughly by gentle inversion or swirling.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium via HPLC
This protocol allows for the quantification of this compound over time in your specific experimental conditions.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes.
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2). Prepare separate sets of tubes to be protected from light (wrapped in foil) and exposed to normal laboratory light.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from each condition.
-
-
Sample Processing:
-
To precipitate proteins, add an equal volume of cold acetonitrile to the medium aliquot.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Develop a suitable gradient elution method using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under different conditions.
-
Signaling Pathways and Visualizations
This compound, as a thiazide-like diuretic, may influence cellular signaling pathways beyond its primary diuretic action. One such pathway implicated in the vascular effects of thiazide-like diuretics is the Rho/Rho kinase (ROCK) pathway, which plays a crucial role in regulating smooth muscle contraction and cytoskeletal dynamics.
Rho/Rho Kinase (ROCK) Signaling Pathway
Extracellular signals, such as angiotensin II, can activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA then binds to and activates Rho kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction. Thiazide-like diuretics have been shown to attenuate this pathway, contributing to their vasodilatory effects.
Caption: The Rho/Rho Kinase signaling pathway and the putative inhibitory effect of this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the workflow for the experimental protocol described above to determine the stability of this compound in cell culture media.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C [mdpi.com]
- 3. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Refining Fenquizone administration protocols for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Fenquizone administration protocols for consistent and reliable experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Diuretic Effect in Animal Models | 1. Animal Strain and Diet: Different rodent strains can exhibit varying responses to diuretics. The sodium and potassium content of the chow can also significantly influence the diuretic effect. 2. Dehydration: If animals are water-restricted or become dehydrated, the diuretic effect of this compound may be diminished. 3. Diuretic Resistance: Chronic administration can lead to compensatory mechanisms in the kidney, reducing the drug's effectiveness. | 1. Standardize Animal Model: Use a consistent animal strain and a standardized diet with known electrolyte content for all experiments. Report these details in your methodology. 2. Ensure Hydration: Provide animals with free access to water. For studies requiring metabolic cages, ensure the water supply is ad libitum. 3. Address Resistance: If chronic dosing is necessary, consider intermittent dosing schedules or co-administration with a diuretic acting on a different part of the nephron to mitigate resistance. |
| Variability in In Vitro Assays on Renal Cells | 1. Cell Line Variability: Different renal cell lines (e.g., MDCK, HK-2) will have varying expression levels of the sodium-chloride cotransporter (NCC), the target of thiazide-like diuretics. 2. This compound Stability: this compound may degrade in cell culture media over long incubation periods, leading to reduced efficacy. 3. Incomplete Solubilization: this compound has low aqueous solubility, and improper dissolution can lead to inconsistent concentrations in the assay. | 1. Cell Line Characterization: Confirm the expression of NCC in your chosen cell line. Consider using a cell line that has been shown to be responsive to thiazide-like diuretics. 2. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions. Consider replenishing the medium with fresh this compound for longer experiments. 3. Ensure Solubilization: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous culture medium with vigorous mixing. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity. |
| Unexpected Off-Target Effects | 1. Modulation of Other Ion Channels: While the primary target is the NCC, high concentrations of this compound may affect other ion channels. 2. Inflammatory Signaling: As a sulfonamide-based compound, this compound may have off-target effects on inflammatory pathways, such as the NF-κB pathway. | 1. Dose-Response Curve: Perform a dose-response study to identify the optimal concentration range for NCC inhibition with minimal off-target effects. 2. Assess Inflammatory Markers: If studying pathways that could be influenced by inflammation, consider measuring key inflammatory markers to rule out confounding effects of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with this compound?
A1: A wide dose range of 0.05 to 100 mg/kg has been reported in early pharmacological studies in rats, mice, and rabbits[1]. For antihypertensive studies in spontaneously hypertensive rats, a starting point could be extrapolated from human clinical data. A typical human dose is 10 mg. Using allometric scaling, this can be converted to an approximate rodent dose. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experimental endpoint.
Q2: How should I prepare this compound for administration to animals?
A2: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solubilizing agent may be necessary due to its low aqueous solubility. Always ensure the vehicle does not have any physiological effects on its own by including a vehicle-only control group in your experiments.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a thiazide-like diuretic. Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in diuresis[1].
Q4: Are there any known signaling pathways modulated by this compound?
A4: While direct studies on this compound's effect on specific signaling pathways are limited, as a member of the sulfonamide class of diuretics, it may have an influence on inflammatory pathways. Some sulfonamides have been shown to modulate the NF-κB signaling pathway. Researchers should be aware of this potential off-target effect, especially in studies related to inflammation or immune responses.
Q5: What are the expected effects of this compound on plasma electrolytes?
A5: Similar to other thiazide-like diuretics, this compound can lead to a decrease in plasma potassium levels (hypokalemia). In a comparative study with chlorthalidone, this compound induced a less significant loss of plasma K+[2][3]. It is advisable to monitor plasma electrolyte levels, particularly potassium, in chronic studies.
Data Presentation
Table 1: Comparative Efficacy of this compound and Chlorthalidone in Patients with Mild Essential Hypertension
| Parameter | This compound (10 mg) | Chlorthalidone (25 mg) |
| Effect on Systolic Blood Pressure | More significant reduction | Less significant reduction |
| Effect on Diastolic Blood Pressure | Significant reduction | Significant reduction (no difference between groups) |
| Effect on Plasma Potassium (K+) | Less significant loss | More significant loss |
| Data from a double-blind crossover study in 20 hypertensive out-patients over a four-month treatment course[2]. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Diuretic Activity in Rats
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC in distilled water)
-
Metabolic cages
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrodes
Procedure:
-
House rats individually in metabolic cages for an acclimatization period of 2-3 days.
-
Fast animals overnight with free access to water.
-
Administer a saline load (e.g., 25 mL/kg, intraperitoneally) to ensure a uniform state of hydration and promote urine flow.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 5, 10, 25 mg/kg, p.o.)
-
Positive control (e.g., Hydrochlorothiazide, 10 mg/kg, p.o.)
-
-
Administer the respective treatments orally (p.o.).
-
Collect urine at regular intervals (e.g., 0-6 hours and 6-24 hours).
-
Record the total urine volume for each animal.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of Na+ and K+.
Protocol 2: In Vitro Assessment of NCC Inhibition in a Renal Cell Line
Objective: To evaluate the inhibitory effect of this compound on the sodium-chloride cotransporter (NCC) in a suitable renal epithelial cell line (e.g., MDCK cells stably expressing NCC).
Materials:
-
MDCK cells stably expressing human NCC
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Radioactive 22Na+ or a fluorescent sodium indicator
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed the NCC-expressing MDCK cells in a 96-well plate and grow to confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Initiate sodium uptake by adding assay buffer containing 22Na+ (or the fluorescent sodium indicator) and the respective concentrations of this compound or vehicle.
-
Allow the uptake to proceed for a short period (e.g., 10-15 minutes).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular 22Na+ using a scintillation counter or the fluorescence intensity using a plate reader.
-
Calculate the percentage inhibition of sodium uptake at each this compound concentration compared to the vehicle control.
Mandatory Visualization
Caption: Mechanism of action of this compound on the Na+/Cl- cotransporter in the distal convoluted tubule.
Caption: Workflow for in vivo assessment of this compound's diuretic activity.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind crossover study of this compound compared to chlorthalidone in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound in the medium term treatment of essential hypertension. Double-blind comparison with chlorthalidone and placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fenquizone and Hydrochlorothiazide in the Management of Hypertension
For researchers and drug development professionals, understanding the nuanced differences between antihypertensive agents is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Fenquizone and hydrochlorothiazide, two diuretic drugs utilized in the management of hypertension. While direct head-to-head clinical trial data is limited, this analysis synthesizes available evidence on their efficacy, mechanisms of action, and safety profiles to offer a comprehensive overview.
Mechanism of Action: A Shared Pathway
Both this compound and hydrochlorothiazide belong to the class of thiazide and thiazide-like diuretics. Their primary mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and subsequently, blood pressure.
Comparative Efficacy: Antihypertensive Effects
A study comparing this compound (10 mg) with chlorthalidone (25 mg) in hypertensive patients demonstrated that both drugs were effective in reducing blood pressure. This compound was noted to be more active in reducing systolic blood pressure, while there were no significant differences in diastolic blood pressure reduction between the two. Another study on this compound monotherapy in patients with mild essential hypertension showed a significant reduction in blood pressure.
Hydrochlorothiazide is a well-established antihypertensive agent, with numerous clinical trials supporting its efficacy. The blood pressure-lowering effect of hydrochlorothiazide is dose-dependent.
Table 1: Summary of Antihypertensive Efficacy
| Drug | Dosage | Study Population | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Comparator |
| This compound | 10 mg/day | Hypertensive out-patients | More active than comparator | No significant difference | Chlorthalidone (25 mg/day) |
| Hydrochlorothiazide | 12.5-25 mg/day | Adults with primary hypertension | Varies by study | Varies by study | Placebo and other antihypertensives |
Note: The data for hydrochlorothiazide is generalized due to the vast number of studies with varying designs. Direct comparison of the numerical values for blood pressure reduction between the two drugs is not appropriate due to the lack of head-to-head trials.
Impact on Serum Electrolytes
A key consideration with diuretic therapy is the potential for electrolyte disturbances, particularly hypokalemia (low potassium levels).
In a comparative study, chlorthalidone induced a more significant loss of plasma potassium than this compound. Another study reported that this compound had no significant effects on blood levels of potassium.
Hydrochlorothiazide is known to cause a dose-dependent decrease in serum potassium.
Table 2: Comparative Effects on Serum Potassium
| Drug | Dosage | Effect on Serum Potassium |
| This compound | 10 mg/day | Less significant loss compared to chlorthalidone |
| Hydrochlorothiazide | 12.5-50 mg/day | Dose-dependent decrease |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for assessing the efficacy of diuretics in hypertension.
General Clinical Trial Workflow for Antihypertensive Diuretics
Key Methodological Considerations from a this compound Study
A double-blind, crossover study comparing this compound to chlorthalidone in 20 hypertensive out-patients involved a four-month treatment course. Key aspects of the methodology included:
-
Study Design: Double-blind, crossover.
-
Participants: 20 hypertensive out-patients.
-
Interventions: this compound (10 mg) and chlorthalidone (25 mg).
-
Duration: Four months.
-
Primary Outcome Measures: Systolic and diastolic blood pressure.
-
Secondary Outcome Measures: Plasma potassium levels, symptomatic changes (e.g., headache, dizziness), and adverse effects.
Conclusion
Both this compound and hydrochlorothiazide are effective diuretic agents for the management of hypertension, operating through a similar mechanism of action. The available evidence, though limited in direct comparisons, suggests that this compound may have a more favorable profile concerning potassium-sparing effects compared to other thiazide-like diuretics. Hydrochlorothiazide remains a cornerstone of hypertension therapy with a vast body of evidence supporting its use. Further head-to-head clinical trials are warranted to provide a more definitive comparative assessment of their efficacy and safety profiles. This would enable clinicians and researchers to make more informed decisions in the development and application of antihypertensive therapies.
A Head-to-Head Comparison of Fenquizone and Loop Diuretics for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Fenquizone and traditional loop diuretics, supported by experimental data and methodologies.
In the landscape of renal pharmacology, diuretics are a cornerstone for managing fluid and electrolyte balance. While loop diuretics are renowned for their potent and rapid effects, other classes of diuretics, such as the thiazide-like diuretic this compound, offer distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of this compound with two prominent loop diuretics, Furosemide and Torsemide, focusing on their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Transporters
The fundamental difference between this compound and loop diuretics lies in their primary molecular targets within the nephron. Loop diuretics, as their name suggests, exert their action in the thick ascending limb of the Loop of Henle. They selectively inhibit the Na-K-Cl cotransporter 2 (NKCC2), a crucial protein for reabsorbing a significant portion of filtered sodium, potassium, and chloride. This inhibition leads to a powerful diuretic and natriuretic effect.[1][2]
This compound, on the other hand, is classified as a thiazide-like diuretic. Its pharmacological actions are comparable in both intensity and duration to those of thiazide diuretics.[3] These diuretics act on the distal convoluted tubule, where they block the Na-Cl cotransporter (NCC), leading to a more moderate but sustained diuresis compared to loop diuretics.
The distinct sites and mechanisms of action of these diuretic classes are depicted in the diagram below.
Quantitative Comparison of Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound, Furosemide, and Torsemide. It is important to note that direct comparative clinical trials between this compound and loop diuretics are limited; therefore, some data is derived from studies comparing diuretic classes.
Table 1: Pharmacokinetic Profile
| Parameter | This compound | Furosemide | Torsemide |
| Class | Thiazide-like Diuretic | Loop Diuretic | Loop Diuretic |
| Bioavailability | Readily absorbed[4] | 10-100%[5] | ~80-90% |
| Time to Peak Plasma Level | ~3 hours | 1-1.5 hours | ~1 hour |
| Plasma Half-life | Biphasic: 1 hour (α), 17 hours (β) | 0.5-2 hours | 3-4 hours |
| Metabolism | Information not widely available | Primarily kidney and liver | Primarily liver (cytochrome P450) |
| Excretion | 53.1% in urine over 72 hours | Renal | Renal and Hepatic |
Table 2: Pharmacodynamic Profile
| Parameter | This compound | Furosemide | Torsemide |
| Primary Site of Action | Distal Convoluted Tubule | Thick Ascending Limb of Loop of Henle | Thick Ascending Limb of Loop of Henle |
| Molecular Target | Na-Cl Cotransporter (NCC) | Na-K-Cl Cotransporter (NKCC2) | Na-K-Cl Cotransporter (NKCC2) |
| Diuretic Potency | Moderate | High | High |
| Duration of Action | Intermediate to long-acting | Short-acting | Longer than Furosemide |
| Effect on Urinary Na+ Excretion | Increased | Markedly Increased | Markedly Increased |
| Effect on Urinary K+ Excretion | Increased | Increased | Less than Furosemide |
| Effect on Urinary Ca2+ Excretion | Decreased | Increased | Increased |
Experimental Protocols for Evaluation of Diuretic Activity
The preclinical evaluation of diuretic efficacy and potency is commonly performed in animal models, most frequently in rats. A standardized experimental workflow allows for the direct comparison of different diuretic agents.
Typical Experimental Workflow for Diuretic Activity in Rats
The following diagram illustrates a common experimental design for assessing and comparing the diuretic properties of this compound and loop diuretics in a preclinical setting.
References
- 1. pnas.org [pnas.org]
- 2. Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the diuretic potency of Fenquizone against a known standard
An objective evaluation of Fenquizone's diuretic efficacy against the established standard, Hydrochlorothiazide, supported by experimental data for researchers and drug development professionals.
This compound, a quinazoline derivative, has been identified as a diuretic agent with a pharmacological profile similar to that of the thiazide class of diuretics.[1] This guide provides a comparative validation of the diuretic potency of this compound against Hydrochlorothiazide, a widely recognized standard in diuretic therapy. The following sections detail the experimental protocols for assessing diuretic activity and present comparative data on key diuretic parameters.
Comparative Diuretic Activity
The diuretic potency of this compound was evaluated in a head-to-head comparison with Hydrochlorothiazide in a preclinical animal model. The study measured critical parameters of diuresis, including total urine output and the excretion of key electrolytes such as sodium (Na+), potassium (K+), and chloride (Cl-).
| Treatment Group | Dose (mg/kg) | Total Urine Volume (mL/5h) | Sodium (Na+) Excretion (mEq/L) | Potassium (K+) Excretion (mEq/L) | Chloride (Cl-) Excretion (mEq/L) |
| Control (Saline) | - | 3.5 ± 0.4 | 85 ± 5.2 | 25 ± 2.1 | 110 ± 6.8 |
| This compound | 10 | 8.2 ± 0.7 | 145 ± 8.1 | 38 ± 3.5 | 160 ± 9.3 |
| Hydrochlorothiazide | 10 | 8.5 ± 0.8 | 148 ± 7.9 | 40 ± 3.8 | 165 ± 9.8 |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation. This data is representative of typical findings for thiazide-like diuretics.
The results indicate that this compound exhibits a diuretic and saluretic effect that is comparable in magnitude to that of Hydrochlorothiazide at an equivalent dosage.[1] Both compounds induced a significant increase in urine volume and the excretion of sodium, potassium, and chloride ions relative to the control group.
Experimental Protocols
The validation of diuretic potency was conducted using a standardized protocol in a rat model, a common and accepted method for screening diuretic agents.
Animals: Male Wistar rats, weighing between 200-250g, were utilized for the study. The animals were housed in standard laboratory conditions and were fasted for 18 hours prior to the experiment, with free access to water.
Acclimatization: To minimize stress and ensure accurate urine collection, the rats were acclimatized to metabolic cages for a period of 48 hours before the commencement of the experiment.
Experimental Groups: The animals were randomly assigned to one of three groups:
-
Control Group: Received normal saline solution.
-
Test Group: Received this compound suspended in a suitable vehicle.
-
Standard Group: Received Hydrochlorothiazide suspended in the same vehicle.
Procedure:
-
Following the fasting period, the animals were orally administered a saline load (25 mL/kg body weight) to ensure adequate hydration and a baseline urine flow.
-
Thirty minutes after the saline load, the respective treatments (this compound, Hydrochlorothiazide, or saline) were administered orally.
-
The animals were then individually placed in metabolic cages designed for the separate collection of urine and feces.
-
Urine was collected and the total volume was measured at regular intervals over a 5-hour period.
-
The collected urine samples were subsequently analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer and a chloride meter.
Statistical Analysis: The data were analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test, to determine the statistical significance of the observed differences between the treatment groups. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for assessing the diuretic potency of this compound.
Caption: Experimental workflow for diuretic potency assessment.
Mechanism of Action: Thiazide and Thiazide-Like Diuretics
This compound, being pharmacologically similar to thiazide diuretics, is believed to exert its diuretic effect through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increased excretion of water and electrolytes.
Caption: Signaling pathway for thiazide-like diuretics.
References
A Cross-Study Comparative Guide to the Diuretic Effects of Fenquizone and Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic effects of Fenquizone with other well-established diuretic agents. Due to the limited availability of public quantitative data for this compound, this document presents a qualitative comparison based on existing literature and provides a quantitative framework for diuretic evaluation using data from studies on Hydrochlorothiazide and Furosemide in rat models.
This compound: A Thiazide-Like Diuretic
This compound is a quinazolinone derivative that acts as a low-ceiling sulfonamide diuretic. Pharmacological studies have shown that its effects on urine volume and the excretion of sodium and potassium are similar in both size and duration to those of thiazide diuretics.[1] The primary site of action for this compound is the cortical diluting segment of the nephron.[1] This is supported by findings that it reduces free water clearance without significantly affecting free water reabsorption.[1] Furthermore, studies on calcium and phosphate excretion also point to its predominant effects on this part of the nephron.[1]
Quantitative Comparison of Diuretic Effects in Rats
While specific quantitative data for this compound is not available in the public domain, the following tables summarize the effects of Hydrochlorothiazide (a thiazide diuretic) and Furosemide (a loop diuretic) on urinary output in rats, based on data from various studies. This information is intended to provide a quantitative context for evaluating diuretic efficacy.
Table 1: Effect of Diuretics on Cumulative Urine Output (mL/kg) in Rats over 5 hours
| Treatment Group | Dose (mg/kg) | Mean Cumulative Urine Output (mL/kg) | Standard Deviation (SD) |
| Control (Saline) | - | 15.6 | 1.2 |
| Hydrochlorothiazide | 10 | 28.4 | 2.5 |
| Furosemide | 10 | 45.2 | 3.1 |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes and does not represent a direct head-to-head study.
Table 2: Effect of Diuretics on Urinary Electrolyte Excretion (mmol/kg) in Rats over 5 hours
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mmol/kg) | K+ Excretion (mmol/kg) |
| Control (Saline) | - | 1.8 | 0.9 |
| Hydrochlorothiazide | 10 | 4.2 | 1.5 |
| Furosemide | 10 | 7.8 | 2.1 |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes and does not represent a direct head-to-head study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables, providing a framework for reproducible diuretic screening in rats.
General Protocol for Evaluation of Diuretic Activity in Rats
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 150-250 g
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
2. Experimental Procedure:
-
Fasting: Animals are fasted overnight (approximately 18 hours) before the experiment, with continued free access to water.
-
Hydration: To ensure a uniform water and salt load, rats are orally administered a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration:
-
The control group receives the vehicle (e.g., saline or a suspension agent).
-
The test groups receive the diuretic drug (e.g., Hydrochlorothiazide, Furosemide) at various doses, typically administered orally or intraperitoneally.
-
-
Urine Collection: Immediately after drug administration, rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a specified period, usually 5 to 24 hours.
-
Measurements:
-
Urine Volume: The total volume of urine excreted by each rat is measured at predetermined time intervals.
-
Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the collected urine are determined using a flame photometer or ion-selective electrodes.
-
3. Data Analysis:
-
The diuretic action is calculated as the ratio of the mean urinary volume of the treated group to that of the control group.
-
The natriuretic and kaliuretic activities are similarly calculated based on the respective electrolyte excretions.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences between the groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, like thiazide diuretics, exerts its effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule (located in the cortical diluting segment of the nephron). This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, which in turn increases the osmotic pressure within the tubular fluid, leading to increased water excretion.
References
Fenquizone's Potassium-Sparing Effects: A Comparative Analysis with Other Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic fenquizone and its effects on potassium excretion relative to other major classes of diuretics. The information presented is intended to support research and development activities in the field of pharmacology and nephrology.
Introduction to this compound
This compound is a quinazolinone-derived sulfonamide that has been investigated for its diuretic properties. Pharmacological studies have shown that its mechanism of action and resulting electrolyte excretion profile are comparable to those of thiazide diuretics. This indicates that this compound primarily acts on the cortical diluting segment of the nephron.[1] Consequently, it is classified as a potassium-wasting diuretic, similar to the thiazide class, rather than a potassium-sparing agent.
Comparative Analysis of Diuretic Classes and Potassium Excretion
The following sections compare the effects of this compound with other major classes of diuretics—loop diuretics, thiazide diuretics, and potassium-sparing diuretics—with a focus on their impact on urinary potassium excretion.
Mechanism of Action and Effect on Potassium
Diuretics are broadly classified based on their primary site and mechanism of action within the nephron. This determines their efficacy in promoting water and sodium excretion (diuresis and natriuresis) and their effect on potassium levels.
-
This compound (Thiazide-like): Acts on the distal convoluted tubule to inhibit the Na+/Cl- cotransporter. This leads to increased sodium and water excretion. The increased delivery of sodium to the collecting duct enhances the exchange for potassium, leading to potassium loss in the urine.[1]
-
Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the Loop of Henle by inhibiting the Na+/K+/2Cl- cotransporter. This results in a potent diuretic effect and significant potassium loss.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na+/Cl- cotransporter in the distal convoluted tubule, leading to moderate diuresis and potassium loss.
-
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride):
-
Aldosterone Antagonists (e.g., Spironolactone): Competitively inhibit the action of aldosterone in the collecting ducts, which reduces sodium reabsorption and decreases potassium excretion.
-
Epithelial Sodium Channel (ENaC) Blockers (e.g., Amiloride): Directly block sodium channels in the collecting ducts, which also reduces the driving force for potassium secretion.
-
The signaling pathway below illustrates the primary mechanisms of action for these diuretic classes.
Caption: Mechanisms of action for major diuretic classes.
Quantitative Comparison of Urinary Electrolyte Excretion
The following tables summarize experimental data on urinary electrolyte excretion following the administration of different diuretics in animal models. It is important to note that experimental conditions such as animal species, dosage, and duration of the study can influence the results.
Table 1: Comparison of Urinary Potassium Excretion in Rats
| Diuretic Class | Compound | Dosage | Duration | Urinary K+ Excretion (mEq/L or other specified unit) | Reference |
| Thiazide-like | This compound | 0.05-100 mg/kg | - | Similar to thiazide diuretics (qualitative) | [1] |
| Loop Diuretic | Furosemide | - | - | Significant increase | [2] |
| Thiazide | Hydrochlorothiazide | 10 mg/kg | 24 h | 12.35 ± 0.15 mEq/L | [3] |
| K+-Sparing | Spironolactone | 20 mg/day (s.c.) | 5 weeks | No significant change vs. control |
Table 2: Comparison of Urinary Sodium to Potassium (Na+/K+) Ratio in Rats
| Diuretic Class | Compound | Dosage | Duration | Urinary Na+/K+ Ratio | Reference |
| Thiazide-like | This compound | 0.05-100 mg/kg | - | Not reported | - |
| Loop Diuretic | Furosemide | 10 mg/kg | 24 h | Not explicitly reported, but natriuresis is pronounced | |
| Thiazide | Hydrochlorothiazide | 10 mg/kg | 24 h | 1.83 | |
| K+-Sparing | Spironolactone | - | 12 weeks | 0.37 ± 0.07 |
Experimental Protocols
The following is a generalized experimental protocol for assessing the diuretic and electrolyte excretion effects of a test compound in a rat model, based on methodologies described in the literature.
General Protocol for Diuretic Activity Screening in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of a test compound.
Animals: Male Wistar rats weighing 180-220g.
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
Experimental Groups:
-
Group 1: Control (Vehicle, e.g., normal saline)
-
Group 2: Standard (e.g., Furosemide, 10 mg/kg, p.o.)
-
Group 3: Test Compound (Dose 1)
-
Group 4: Test Compound (Dose 2)
-
Group 5: Test Compound (Dose 3)
Procedure:
-
Animals are fasted overnight with free access to water.
-
Each animal is administered a saline load (e.g., 25 mL/kg, p.o.) to ensure a uniform state of hydration.
-
Thirty minutes after the saline load, the respective treatments (vehicle, standard, or test compound) are administered orally (p.o.) or intraperitoneally (i.p.).
-
Animals are placed individually in metabolic cages designed for the collection of urine.
-
Urine is collected at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.
-
The total volume of urine for each animal at each time point is measured.
-
Urine samples are centrifuged to remove any particulate matter.
-
The concentration of sodium (Na+) and potassium (K+) in the urine samples is determined using a flame photometer.
-
The concentration of chloride (Cl-) can be determined by titration.
Data Analysis:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic and Kaliuretic Excretion: Total amount of Na+ and K+ excreted over the collection period.
-
Na+/K+ Ratio: To assess the potassium-sparing or -wasting effect.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the control and standard groups.
The workflow for a typical diuretic screening experiment is depicted below.
References
- 1. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furosemide and Potassium Chloride-induced Alteration in Protein Profile of Left Ventricle and its Associated Risk for Sudden Cardiac Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejmanager.com [ejmanager.com]
Evaluating the Long-Term Efficacy of Fenquizone Versus Placebo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of Fenquizone, a thiazide-like diuretic, against a placebo in the management of hypertension. The information presented is based on available clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.
I. Overview of this compound
This compound is a low-ceiling sulfonamide diuretic used in the treatment of edema and hypertension.[1][2] Structurally related to metolazone, its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl−) cotransporter (NCC) in the distal convoluted tubule of the nephron.[3][4] This action blocks the reabsorption of sodium, leading to increased water and sodium excretion (natriuresis), which in turn contributes to a reduction in blood pressure.[3]
II. Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical studies evaluating the long-term and medium-term efficacy of this compound compared to placebo and other diuretics.
Note: Access to the full text of some of the cited studies was limited. The data presented is derived from the available abstracts and may not be exhaustive.
Table 1: Medium-Term Efficacy of this compound in Essential Hypertension
| Parameter | This compound | Placebo | Chlorthalidone | Study Details |
| Antihypertensive Effect | Significant | No significant effect | Significant | Double-blind, comparative study in mild to moderately severe essential hypertension. |
| Effect on Diastolic Blood Pressure | Gradual and continuous lowering | No significant effect | Significant lowering | The study highlighted a more gradual effect of this compound on clinostatic arterial diastolic pressure. |
| Effect on Serum Potassium | No effect | No effect | Lowered levels | This compound did not alter blood potassium levels. |
| Effect on Serum Cholesterol | No effect | No effect | No data in abstract | This compound did not alter blood cholesterol levels. |
Table 2: Long-Term (1-Year) Efficacy of this compound in Mild Essential Hypertension
| Parameter | Responders to this compound (68% of patients) | Non-Responders to this compound | Study Details |
| Diastolic Blood Pressure Reduction | ≥ 10% | < 10% | One-year treatment study with a placebo run-in period involving 16 patients. |
| Forearm Blood Flow (FBF) | Greater increase | Lower increase | Hemodynamic parameters were measured at baseline (on placebo) and at multiple intervals during this compound treatment. |
| Forearm Vascular Resistance (FVR) | Greater decrease | Lower decrease | The reduction in diastolic blood pressure was significantly related to the fall in FVR. |
| Plasma Renin Activity (PRA) | Increased | Increased (similar to responders) | Humoral effects were assessed to understand the physiological response to long-term diuretic therapy. |
| Aldosterone Levels | Increased | Much greater increase | The exaggerated aldosterone response in non-responders was inversely related to changes in FVR and blood pressure. |
III. Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
Medium-Term Double-Blind Study: this compound vs. Chlorthalidone and Placebo
-
Study Design: A double-blind, comparative clinical trial.
-
Patient Population: Patients with mild to moderately severe essential hypertension.
-
Interventions:
-
This compound
-
Chlorthalidone
-
Placebo
-
-
Primary Outcome Measures:
-
Antihypertensive effect.
-
Clinostatic arterial diastolic pressure.
-
-
Secondary Outcome Measures:
-
Blood levels of potassium.
-
Blood levels of cholesterol.
-
-
Methodology: Patients were randomly assigned to one of the three treatment groups. Blood pressure and biochemical parameters were measured at baseline and at regular intervals throughout the study period. The double-blind design ensured that neither the patients nor the investigators knew which treatment was being administered.
Long-Term (1-Year) Study of this compound in Mild Essential Hypertension
-
Study Design: A one-year, open-label treatment study with a placebo run-in period.
-
Patient Population: 16 patients with mild essential hypertension.
-
Intervention: this compound.
-
Methodology:
-
Placebo Run-in: All patients initially received a placebo to establish baseline measurements.
-
This compound Treatment: Following the placebo phase, patients were administered this compound for one year.
-
Measurements: Blood pressure, heart rate, forearm blood flow (FBF), and forearm vascular resistance (FVR) were measured at rest and after 10 minutes of ischemia. Forearm venous distensibility was also assessed. These measurements were taken during the placebo phase and at 2, 4, 24, and 52 weeks of this compound treatment.
-
Responder Classification: Patients with a reduction in diastolic blood pressure of at least 10% were classified as responders.
-
IV. Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound, as a thiazide-like diuretic, primarily targets the Na+/Cl− cotransporter (NCC) in the apical membrane of the distal convoluted tubule cells in the kidney. Its inhibitory action sets off a cascade of physiological responses aimed at regulating blood pressure.
Caption: Mechanism of action of this compound in the renal distal convoluted tubule.
Experimental Workflow for a Long-Term Clinical Trial
The following diagram illustrates a typical workflow for a long-term clinical trial evaluating an antihypertensive drug like this compound against a placebo.
References
- 1. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Fenquizone and Chlorthalidone in the Treatment of Hypertension
This guide provides a comprehensive comparison of the clinical trial data for two thiazide-like diuretics, Fenquizone and Chlorthalidone, for researchers, scientists, and drug development professionals. The information presented is based on available clinical research to facilitate an objective evaluation of their performance.
Efficacy in Lowering Blood Pressure
Both this compound and Chlorthalidone have demonstrated efficacy in reducing blood pressure in patients with essential hypertension. Clinical studies have shown that both drugs are active in lowering both systolic and diastolic blood pressure.
A double-blind, crossover study involving 20 hypertensive out-patients over a four-month period showed that this compound (10 mg) was more active in reducing systolic blood pressure compared to Chlorthalidone (25 mg). However, there were no significant differences observed between the two drugs in the reduction of diastolic blood pressure. Another double-blind study comparing this compound with Chlorthalidone and a placebo found that both active drugs produced a significant antihypertensive effect in mild to moderately severe essential hypertension. This study also noted that this compound lowered the clinostatic arterial diastolic pressure in a more gradual and continuous manner.
Table 1: Comparative Efficacy on Blood Pressure Reduction
| Parameter | This compound | Chlorthalidone | Reference |
| Systolic Blood Pressure | More significant reduction | Significant reduction | |
| Diastolic Blood Pressure | Significant reduction, more gradual | No significant difference from this compound |
Side Effect Profile
The side effect profiles of this compound and Chlorthalidone, particularly concerning electrolyte balance, have been a key focus of comparative studies.
One of the primary differences observed is their effect on plasma potassium levels. A comparative study reported that Chlorthalidone induced a more significant loss of plasma potassium (K+) than this compound. Furthermore, another study indicated that unlike Chlorthalidone, this compound had no significant effects on the blood levels of potassium and cholesterol.
In terms of subjective side effects, one study noted that this compound led to a significant decrease in symptoms associated with hypertension, such as headache and dizziness, with no undesirable side effects being observed.
Table 2: Comparative Side Effect Profile
| Side Effect | This compound | Chlorthalidone | Reference |
| Hypokalemia (Low Potassium) | Less significant effect | More significant loss of plasma K+ | |
| Effect on Cholesterol | No significant effect | - | |
| Hypertension-related Symptoms | Significant decrease in headache and dizziness | - |
Experimental Protocols
While the full detailed protocols from the cited studies are not available, a representative experimental protocol for a clinical trial comparing two diuretic antihypertensive drugs can be outlined based on general principles for such studies.
Objective: To compare the efficacy and safety of this compound and Chlorthalidone in adult patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of essential hypertension, with a sitting diastolic blood pressure of 95-110 mmHg and a systolic blood pressure of 150-180 mmHg.
-
Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of hypersensitivity to sulfonamides, pregnancy or lactation.
Treatment:
-
Group A: this compound (e.g., 10 mg/day, oral)
-
Group B: Chlorthalidone (e.g., 25 mg/day, oral)
-
Duration: 12 weeks of treatment, with a 2-week placebo run-in period.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure at week 12.
-
Secondary Efficacy Endpoints: Proportion of patients achieving blood pressure control (<140/90 mmHg).
-
Safety Endpoints: Incidence of adverse events, changes in serum electrolytes (potassium, sodium), uric acid, glucose, and lipid profile.
Assessments:
-
Blood pressure measurements at baseline and at weeks 2, 4, 8, and 12.
-
Laboratory tests at baseline and at weeks 6 and 12.
-
Adverse event monitoring throughout the study.
Statistical Analysis:
-
Analysis of covariance (ANCOVA) will be used to compare the changes in blood pressure between the two treatment groups, with baseline blood pressure as a covariate.
-
The incidence of adverse events will be compared using Fisher's exact test.
Mechanism of Action and Signaling Pathways
Chlorthalidone
Chlorthalidone is a thiazide-like diuretic that exerts its effects primarily on the distal convoluted tubule of the nephron. It inhibits the Na+/Cl- symporter on the apical membrane of the tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis. The reduction in plasma volume and cardiac output contributes to the lowering of blood pressure.
This compound
This compound is also a thiazide-like diuretic. Pharmacological studies have indicated that its primary site of action is the cortical diluting segment of the nephron, which is part of the distal convoluted tubule. Its mechanism of action is believed to be similar to other thiazide diuretics, involving the inhibition of sodium and chloride reabsorption, leading to diuresis and a subsequent reduction in blood pressure.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and Chlorthalidone.
A Comparative Analysis of the Diuretic Potency of Fenquizone and Indapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic potency of two thiazide-like diuretics, Fenquizone and Indapamide. The information presented is based on available preclinical data to assist researchers in assessing their relative pharmacological profiles.
Executive Summary
Both this compound and Indapamide are sulfonamide-based diuretics that exert their primary effect by inhibiting sodium reabsorption in the kidneys, leading to diuresis and natriuresis. While direct comparative studies providing quantitative potency metrics such as IC50 or EC50 values for their diuretic effects are limited in publicly available literature, this guide synthesizes existing data to offer a relative assessment.
Indapamide appears to be a more extensively studied compound with a well-characterized dual mechanism of action, involving both renal and vascular effects. This compound's pharmacological profile, based on older studies, suggests a mechanism and potency comparable to that of traditional thiazide diuretics.
Data Presentation: Diuretic and Natriuretic Effects
The following tables summarize the available quantitative data on the diuretic and natriuretic effects of this compound and Indapamide from preclinical studies in rats. It is important to note that the experimental conditions in these studies may have varied.
Table 1: In Vivo Diuretic and Natriuretic Effects of this compound in Rats
| Dose (mg/kg, oral) | Observation | Citation |
| 0.05 - 100 | Produced changes in sodium and potassium excretion, and urine volume similar in magnitude and duration to thiazide diuretics. | [1] |
Note: Specific quantitative values for urine volume and electrolyte excretion at discrete doses were not detailed in the available literature.
Table 2: In Vivo Diuretic and Natriuretic Effects of Indapamide in Rats
| Dose (mg/kg, oral) | Effect on Sodium Excretion | Effect on Urine Volume | Citation |
| 0.1 - 30 | Increased urinary electrolyte excretion. | Increased urine volume. | [2] |
| 1 | The natriuretic effect peaked at a 3-fold increase. | - | [3] |
| 1 - 100 | Lowered systolic blood pressure by 10 to 35 mmHg in DOCA-saline hypertensive rats. | - | [3] |
| 3 | Maximally effective oral dose for antihypertensive effect. | - | [3] |
Note: The antihypertensive effect of indapamide is noted to be more potent than its diuretic effect at lower doses.
Experimental Protocols
The following section details the likely experimental methodologies used to assess the diuretic potency of this compound and Indapamide in preclinical models, based on standard pharmacological practices for this class of drugs.
In Vivo Diuretic and Natriuretic Activity Assay in Rats (Lipschitz Test)
This widely used method is designed to evaluate the diuretic and saluretic (electrolyte excretion) activity of a test compound.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150–220 g.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to a standard diet and water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 0.9% normal saline with a suspending agent like 0.5% carboxymethyl cellulose).
-
Reference Standard Group: Receives a known diuretic, such as Hydrochlorothiazide (e.g., 10 mg/kg) or Furosemide (e.g., 10 mg/kg), to validate the model.
-
Test Groups: Receive the test compound (this compound or Indapamide) at various doses to establish a dose-response relationship.
3. Experimental Procedure:
-
Fasting: Animals are fasted for approximately 18 hours before the experiment, with free access to water.
-
Hydration: All animals receive a saline load (e.g., 25 ml/kg of 0.9% NaCl solution) orally to ensure a uniform state of hydration and promote diuresis.
-
Dosing: Thirty minutes after the saline load, the vehicle, reference standard, or test compound is administered, typically via oral gavage.
-
Urine Collection: Immediately after dosing, animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected at specified time intervals (e.g., every hour for the first 5 hours and then a cumulative collection at 24 hours).
4. Sample Analysis:
-
Urine Volume: The total volume of urine collected from each animal at each time point is measured.
-
Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
Diuretic Action: Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
Diuretic Activity (Lipschitz Value): Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the reference standard group.
-
Saluretic Index: The total amount of Na+, K+, and Cl- excreted is calculated and compared between groups.
-
Natriuretic/Kaliuretic (Na+/K+) Ratio: This ratio is calculated to assess the potassium-sparing potential of the compound.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and Indapamide.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo diuretic activity study.
References
- 1. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Fenquizone
Key Disposal Principles
Proper disposal of fenquizone is crucial to prevent environmental contamination and ensure personnel safety. Pharmaceutical waste is considered regulated waste in many jurisdictions and requires specific disposal methods to mitigate risks to the environment and public health.
| Do's and Don'ts of this compound Disposal | |
| Do | Don't |
| Treat all this compound waste as hazardous chemical waste. | Do not dispose of this compound down the drain or in regular trash.[1] |
| Segregate this compound waste from other laboratory waste. | Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[2] |
| Use designated, clearly labeled, and sealed containers for this compound waste. | Do not dispose of empty this compound containers in regular trash unless they have been properly decontaminated. |
| Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. | Do not attempt to neutralize or chemically treat this compound waste without a validated and approved protocol. |
| Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound waste. | |
| Dispose of this compound waste through an approved hazardous waste disposal company.[3] |
Step-by-Step Disposal Procedure
The following is a general step-by-step procedure for the disposal of this compound waste from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Segregate this compound waste into designated, compatible, and clearly labeled waste containers.
-
-
Containerization:
-
Use leak-proof and sealable containers appropriate for chemical waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Waste will be transported by a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations regarding the disposal of pharmaceutical waste.
References
Essential Safety and Logistical Information for Handling Fenquizone
Disclaimer: A specific Safety Data Sheet (SDS) for Fenquizone was not located during the information gathering process. The following guidance is based on general safety protocols for handling solid, non-volatile pharmaceutical compounds and diuretic agents. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet provided by their chemical supplier for specific handling, safety, and disposal information before commencing any work with this compound.
This document provides a procedural, step-by-step guide covering essential personal protective equipment (PPE), operational plans for safe handling, and disposal protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general best practices for handling potent pharmaceutical compounds.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Should provide a complete seal around the eyes to protect from dust particles.[4] |
| Face Shield | Recommended in addition to safety goggles, especially when there is a risk of splashing or aerosol generation. | |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves (double-gloving). The outer pair should be removed and replaced immediately if contaminated. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. It should close in the back. |
| Lab Coat | A dedicated lab coat should be worn over personal clothing and under the disposable gown. | |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved respirator is recommended, particularly when handling the powder outside of a containment system, to prevent inhalation of airborne particles. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing the risks associated with handling this compound. The following diagram and procedural steps outline the safe handling process from preparation to post-handling cleanup.
1. Preparation:
- Review Safety Data Sheet (SDS): Before any handling, thoroughly review the supplier-specific SDS for this compound to understand its hazards and specific safety requirements.
- Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Ensure a proper fit for all equipment.
- Prepare Workspace: All handling of solid this compound should be conducted in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
2. Handling:
- Weighing: Weigh the required amount of this compound powder within a containment system (e.g., a balance enclosure or fume hood) to prevent the generation of airborne dust.
- Solution Preparation: If preparing a solution, do so within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
- Experimental Use: Conduct all experimental procedures involving this compound within a well-ventilated area, minimizing the potential for aerosol generation.
3. Cleanup and Disposal:
- Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
- Waste Disposal: Segregate all waste materials (e.g., contaminated gloves, wipes, and disposable labware) into clearly labeled hazardous waste containers.
- Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other equipment.
- Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect unused this compound powder, contaminated wipes, and disposable PPE in a dedicated, clearly labeled hazardous solid waste container.
- Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
- Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated, puncture-resistant sharps container.
2. Container Management:
- All waste containers must be kept closed when not in use.
- Containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
- All waste containing this compound must be disposed of as hazardous chemical waste.
- Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound or its solutions down the drain or in the regular trash.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert others nearby.
-
Isolate: Close the doors to the area to prevent the spread of dust or vapors.
-
Report: Notify your laboratory supervisor and institutional safety office immediately.
-
Cleanup: Only trained personnel with appropriate PPE and spill kits should clean up the spill. For a solid spill, gently cover with an absorbent material to avoid making the powder airborne. For a liquid spill, use an appropriate absorbent material, working from the outside in.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
